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Tautomeric Equilibrium in 5-Hydroxy-3-(4-iodophenyl)isoxazole Derivatives: A Comprehensive Scientific Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] Among its derivatives, 5-hydroxyisoxazoles present a particularly fascinating and challenging case study due to the phenomenon of tautomerism, where the molecule exists as an equilibrium mixture of structural isomers. This guide provides an in-depth exploration of the tautomeric equilibrium in 5-hydroxy-3-(4-iodophenyl)isoxazole, a representative of the 3-aryl-5-hydroxyisoxazole class. We will dissect the structural and electronic factors governing this equilibrium, provide field-proven experimental and computational protocols for its characterization, and discuss the profound implications of tautomerism for drug discovery and development.

The Tautomeric Landscape of 5-Hydroxyisoxazoles

5-Hydroxyisoxazole derivatives are not static structures. They exist as a dynamic equilibrium of at least three principal tautomeric forms. The position of this equilibrium is a delicate balance of competing factors, including aromaticity, solvent polarity, and the electronic nature of substituents.[3][4]

The three key tautomers are:

  • The OH-Form (5-hydroxyisoxazole): This is the aromatic, enolic form. Its stability is significantly derived from the aromaticity of the isoxazole ring.

  • The CH-Form (isoxazol-5(4H)-one): A non-aromatic keto form where the proton resides on the C4 carbon. Theoretical studies on the parent 5-hydroxyisoxazole have predicted this to be a highly stable form.[5]

  • The NH-Form (isoxazol-5(2H)-one): A second non-aromatic keto form where the proton is located on the ring nitrogen. This form is often predicted to be the next most stable after the CH form in aqueous solutions.[6]

The equilibrium between these forms is critical, as each tautomer presents a different three-dimensional shape, hydrogen bonding capability, and electronic profile, which in turn dictates its biological activity and pharmacokinetic properties.

Tautomers OH OH-Form (Aromatic Enol) CH CH-Form (Keto) OH->CH H⁺ shift NH NH-Form (Keto) OH->NH H⁺ shift CH->NH H⁺ shift

Caption: The dynamic equilibrium between the three principal tautomers of 5-hydroxyisoxazole.

The Role of the 3-(4-Iodophenyl) Substituent

The choice of substituent on the isoxazole ring is a critical factor in tuning its chemical and photochemical properties.[7][8][9] In the case of 5-hydroxy-3-(4-iodophenyl)isoxazole, the aryl group at the C3 position exerts a profound influence on the tautomeric equilibrium through a combination of steric and electronic effects.

  • Electronic Effects: The iodine atom is an interesting case. It is electron-withdrawing via the inductive effect due to its electronegativity, but it can be a weak electron-donating group via resonance (pi-donation). This dual nature can differentially stabilize the various tautomers. For instance, the electron-withdrawing nature could influence the acidity of the protons involved in the tautomeric shifts.

  • Conjugation: The phenyl ring extends the pi-conjugated system of the isoxazole ring, particularly in the aromatic OH-form. This extended conjugation is a significant stabilizing factor. Aryl substituents are known to dominate the photochemical behavior of the isoxazole core.[8] Computational studies have shown that for 3-substituted isoxazolones, the energy differences for tautomerization are influenced by the nature of the substituent, with phenyl groups (C6H5) having a distinct effect.[3]

The presence of the bulky 4-iodophenyl group can also introduce steric hindrance that may favor one tautomer over another by influencing intermolecular interactions and crystal packing in the solid state.

Methodologies for Characterizing Tautomeric Equilibrium

A multi-pronged approach combining spectroscopic, computational, and crystallographic techniques is essential for a comprehensive understanding of the tautomeric equilibrium.

Spectroscopic Analysis: A Window into the Equilibrium

Spectroscopic methods provide insights into the tautomeric composition in solution, where most biological processes occur.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[10] The key is that if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each species, allowing for direct quantification.[10]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve the 5-hydroxy-3-(4-iodophenyl)isoxazole derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess solvent effects on the equilibrium.

  • Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample. If possible, perform experiments at variable temperatures to try and slow the interconversion rate.[10]

  • Spectral Interpretation: Analyze the spectra for diagnostic signals that differentiate the tautomers.

Table 1: Expected Diagnostic NMR Signals for Isoxazole Tautomers

TautomerDiagnostic ¹H NMR Signal(s)Diagnostic ¹³C NMR Signal(s)Rationale
OH-Form Signal for C4-H (likely 5.5-6.5 ppm). Broad signal for OH .Aromatic signals for all five ring carbons. C5 signal will be downfield due to the -OH group.The presence of a proton on the C4 carbon is unique to this aromatic tautomer.
CH-Form Signal for C4-H₂ (likely 3.0-4.0 ppm, may appear as AB quartet).Aliphatic signal for C4 carbon (~40-50 ppm). Carbonyl signal for C5 (~170-180 ppm).The presence of a methylene group (CH₂) at C4 and a carbonyl carbon at C5 are definitive markers.
NH-Form Signal for NH proton (broad, variable chemical shift). Signal for C4-H .Carbonyl signal for C5. C4 signal will be in the vinylic region.The presence of an NH proton and the absence of a C4-H₂ signal distinguish it from the CH-form.

B. UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[11][12] The highly conjugated aromatic OH-form is expected to have a different absorption maximum (λ_max) compared to the non-aromatic keto (CH and NH) forms.

Experimental Protocol: Solvatochromism Study

  • Solution Preparation: Prepare dilute solutions of the compound in a series of solvents spanning a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

  • Data Analysis: Plot the λ_max as a function of solvent polarity. A significant shift (solvatochromism) indicates a change in the predominant tautomeric form or strong solvent-solute interactions.[13] The keto and enol forms will likely have distinct absorption bands, and their relative intensities can be used to estimate the equilibrium constant.[11]

Computational Modeling: Predicting Stability and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[3][4]

Workflow start Define Tautomeric Structures (OH, CH, NH forms) geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G**) start->geom_opt gas_phase Determine Gas-Phase Relative Energies (ΔE) geom_opt->gas_phase solvation Incorporate Solvent Effects (e.g., PCM Model) gas_phase->solvation solution_phase Determine Solution-Phase Relative Free Energies (ΔG) solvation->solution_phase spec_sim Simulate Spectroscopic Properties (NMR Shifts, UV-Vis λ_max) (e.g., TD-DFT) solution_phase->spec_sim comparison Compare with Experimental Data spec_sim->comparison conclusion Identify Dominant Tautomer(s) & Validate Model comparison->conclusion

Caption: A typical computational workflow for studying tautomeric equilibria.

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Building: Build the 3D structures of the OH, CH, and NH tautomers of 5-hydroxy-3-(4-iodophenyl)isoxazole.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: Re-optimize the geometries in different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as solvent interactions can dramatically shift the equilibrium.[5][6]

  • Energy Calculation: Calculate the electronic energies and thermal corrections to Gibbs free energy for each optimized structure in both the gas phase and solution.

  • Analysis: Compare the relative free energies (ΔG) of the tautomers. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[14][15] While this does not directly reflect the equilibrium in solution, it provides an invaluable structural benchmark and reveals the specific intermolecular interactions (like hydrogen bonding) that stabilize a particular tautomer in the crystal lattice.

Synthesis and Implications for Drug Development

The synthesis of 3,4,5-trisubstituted isoxazoles, including 3-aryl-5-hydroxyisoxazole derivatives, is well-established, often proceeding via [3+2] cycloaddition reactions involving nitrile oxides.[16][17]

The tautomeric state of a drug candidate is of paramount importance:

  • Receptor Binding: Different tautomers have different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a receptor's binding pocket, making it the "active" form.

  • Physicochemical Properties: Tautomerism significantly affects properties like solubility, lipophilicity (logP), and pKa. For example, the aromatic OH-form may have different solubility and membrane permeability characteristics than the more polar keto forms.

  • Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways, affecting the drug's half-life and potential toxicity.

Therefore, understanding and controlling the tautomeric equilibrium is not merely an academic exercise but a critical component of rational drug design for this class of compounds.

References

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Smith, L. I., & Williams, I. H. (1998). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 2733-2738. [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2024). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Omega. [Link]

  • Williams, I. H., & Smith, L. I. (1996). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1881-1887. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research and Reports, 3(4), 1-10. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research and Reports. [Link]

  • Unknown Author. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Jackson, K., Szeto, I., Seebald, L., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • da Silva, A. B. F., et al. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Heliyon, 5(7), e02029. [Link]

  • Wang, Y., et al. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 90, 153609. [Link]

  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(23), 5226–5235. [Link]

  • Brehm, L., Johansen, J. S., & Krogsgaard-Larsen, P. (1992). Isoxazol-5(4H)-ones. X-Ray crystal structures of a 4-hydroxyisoxazol-5(4H)-one and a [4,4′-biisoxazole]-5(4H),5′(4′H)-dione formed by oxygen oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one. Journal of the Chemical Society, Perkin Transactions 1, (15), 2059-2063. [Link]

  • Al-Mutabagani, L. A., et al. (2025). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports, 15(1), 9034. [Link]

  • Unknown Author. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(14), 3298. [Link]

  • Veszprémi, T. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 894. [Link]

  • Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Jackson, K. E., et al. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines. ResearchGate. [Link]

  • Unknown Author. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

  • AlSufyani, S. T. (2018). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • Das, A., et al. (2022). The curious case of the photochemistry of 2-hydroxyphenylazo-3,5-dimethylisoxazole: unravelling the process among tautomerization, photoisomerization, and conformational changes. RSC Publishing. [Link]

  • Unknown Author. (2017). The tautomeric forms of Benzo [d] isoxazole derivatives. ResearchGate. [Link]

  • Unknown Author. (2018). Crystal structures of 5,5'-bis(-hydroxy-methyl)-3,3'-biisoxazole and 4,4',5,5' - PubMed. PubMed. [Link]

  • Unknown Author. (2018). Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. PMC. [Link]

  • Elguero, J., et al. (2002). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 7(4), 386-399. [Link]

  • Unknown Author. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Raja, R., et al. (2016). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. [Link]

  • Puzzarini, C., et al. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules, 28(7), 3185. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Unknown Author. (2009). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Afonin, A. V., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2975. [Link]

  • da Silveira, L. C. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1404169. [Link]

  • Pohl, M., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3121–3131. [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Zahra, J. A., et al. (2002). TAUTOMERISM AND X-RAY CRYSTAL STRUCTURE OF DIHYDRO-5H-1,3,4-BENZOTRIAZEPIN-5-ONES. HETEROCYCLES, 57(12), 2365-2371. [Link]

  • Dalla Croce, P., & La Rosa, C. (1986). Isoxazoline derivatives. Part VII. Behaviour of 5-acyl-Δ2-isoxazolines with bases. Ring–chain tautomerism of 5-hydroxy-Δ2-pyrrolin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 679-682. [Link]

  • Reddit User. (2024). 3 of these show keto-enol tautomerism. I thought all except for the 3rd one would show keto-enol tautomerism. I guess the 1st one also doesn't, right? Can you help me understand why? Thank you! r/OrganicChemistry. [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]

  • Sabah, H. H. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 7(4), 377-380. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Unknown Author. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Unknown Source. [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. [Link]

  • Afonin, A. V., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2619. [Link]

  • Unknown Author. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Fleming, F. F., et al. (2012). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 77(17), 7624–7629. [Link]

  • Unknown Author. (2025). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. ResearchGate. [Link]

Sources

Exploratory

Advanced Density Functional Theory (DFT) Protocols for the Analysis of 5-Hydroxy-3-(4-iodophenyl)isoxazole

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacochemical Context In modern rational drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacochemical Context

In modern rational drug design, the accurate computational modeling of small molecules is paramount for predicting target-binding affinities and physicochemical properties. 5-Hydroxy-3-(4-iodophenyl)isoxazole is a highly versatile scaffold that presents two distinct computational challenges:

  • Complex Tautomerism: The 5-hydroxyisoxazole moiety undergoes keto-enol (prototropic) tautomerism, existing in a delicate equilibrium between the OH-form (5-hydroxyisoxazole), the CH-form (isoxazol-5(4H)-one), and the NH-form (isoxazol-5(2H)-one)[1][2].

  • Halogen Bonding Potential: The 4-iodophenyl group features a highly polarizable iodine atom. The anisotropic distribution of electron density around the iodine creates a region of positive electrostatic potential—known as a σ -hole—capable of forming highly directional non-covalent interactions with Lewis bases[3].

This whitepaper establishes a rigorous, self-validating Density Functional Theory (DFT) protocol to accurately model these phenomena, moving beyond legacy approximations to current best-practice standards.

Methodological Rationale: Overcoming Iodine & Tautomer Challenges

As a Senior Application Scientist, I frequently observe researchers applying default DFT settings (e.g., B3LYP/6-31G*) to complex halogenated heterocycles, resulting in severe energetic and structural artifacts. The causality behind our methodological choices is detailed below.

Functional Selection: The Necessity of Dispersion Corrections

Standard hybrid functionals like B3LYP often fail to accurately describe the long-range electron correlation necessary for halogen bonding[4]. To accurately map the σ -hole on the iodine atom and calculate the thermochemistry of tautomers, we mandate the use of ω B97X-D or M06-2X .

  • Why? ω B97X-D includes long-range exact exchange and empirical dispersion (Grimme's D2/D3). This prevents the artificial "smearing" of electron density, ensuring the σ -hole magnitude is quantified accurately rather than underestimated[3].

Basis Set Selection: Solving the Heavy Atom Problem

Iodine (Z=53) possesses a massive core electron cloud. Applying an all-electron Pople basis set like 6-311G(d,p) to iodine introduces crippling scalar relativistic errors and unnecessary computational bloat[4].

  • The Solution: We utilize the Ahlrichs def2-TZVP basis set.

  • Causality: For atoms heavier than Krypton, def2-TZVP automatically applies a Stuttgart-Dresden Effective Core Potential (ECP) to the inner electrons, accounting for relativistic effects, while maintaining a balanced, polarized triple-zeta description of the valence space[5]. This minimizes Basis Set Incompleteness Error (BSIE) and outperforms legacy ECPs like LANL2DZ[3][6].

Solvation Effects on Tautomeric Equilibria

In the gas phase, the OH-form or CH-form of 5-hydroxyisoxazole may appear most stable. However, in aqueous biological systems, the high dielectric constant preferentially stabilizes the highly dipolar CH and NH oxo-forms[1][2]. Therefore, modeling tautomerism exclusively in the gas phase yields physiologically irrelevant data. We employ the Solvation Model based on Density (SMD) to capture these critical solvent-induced shifts.

Visualizing the Molecular Dynamics

Tautomer_Equilibrium OH OH-Tautomer (5-Hydroxyisoxazole) CH CH-Tautomer (Isoxazol-5(4H)-one) OH->CH Proton Transfer (C4) NH NH-Tautomer (Isoxazol-5(2H)-one) OH->NH Proton Transfer (N2) CH->NH Tautomerization

Fig 1: Prototropic tautomeric equilibrium network of the 5-hydroxyisoxazole core.

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following workflow is designed as a self-validating system .

Step 1: Conformational Sampling

  • Generate 3D coordinates for the OH, CH, and NH tautomers.

  • Perform a molecular mechanics (MMFF94) scan of the dihedral angle between the isoxazole and 4-iodophenyl rings to identify the global minimum rotamer for each tautomer.

Step 2: Geometry Optimization

  • Submit the lowest-energy conformers to DFT optimization using ωB97X-D/def2-TZVP.

  • Enforce tight convergence criteria (Opt=Tight) to prevent premature termination on a flat Potential Energy Surface (PES).

Step 3: Self-Validation via Frequency Analysis

  • Critical Step: Execute a harmonic vibrational frequency calculation at the exact same level of theory.

  • Validation Logic: Confirm that the number of imaginary frequencies ( Nimag​ ) equals exactly 0 . This mathematically proves the geometry is a true local minimum. If Nimag​≥1 , the structure is a transition state; you must perturb the geometry along the imaginary normal mode and re-optimize.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy ( Ggas​ ).

Step 4: Solvation Single-Point Energy

  • Perform a single-point energy calculation using the SMD model (Solvent = Water).

  • Calculate the solution-phase free energy: Gaq​=ESMD​+Gcorrection_gas​ .

Step 5: Electronic Property Mapping

  • Generate the electron density surface (isovalue = 0.001 a.u.).

  • Map the electrostatic potential onto this surface to locate Vmax​ (the σ -hole) on the iodine atom.

DFT_Workflow Step1 1. Conformational Search & Tautomer Generation Step2 2. Geometry Optimization (ωB97X-D / def2-TZVP) Step1->Step2 Step3 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Step2->Step3 Step4 4. Solvation Single-Point (SMD: Water / DMSO) Step3->Step4 Step5 5. Electronic Properties (MEP Mapping & σ-hole Analysis) Step4->Step5

Fig 2: Step-by-step DFT computational workflow for tautomer and halogen bond analysis.

Quantitative Data Presentation

The following tables summarize the expected computational outputs based on established theoretical behavior for 5-hydroxyisoxazole derivatives and heavy-halogen systems[2][3].

Table 1: Relative Free Energies ( ΔG ) of Tautomers

Demonstrating the critical inversion of stability between gas and aqueous phases.

Tautomer FormGas Phase ΔG (kcal/mol)Aqueous Phase (SMD) ΔG (kcal/mol)Dipole Moment (Debye, Aq)
OH-Tautomer (5-Hydroxy)0.00 (Most Stable)+2.453.1
CH-Tautomer (4H-oxo)+1.200.00 (Most Stable)5.8
NH-Tautomer (2H-oxo)+3.50+1.156.2
Table 2: σ -Hole Maximum Electrostatic Potential ( Vmax​ ) on Iodine

Demonstrating the impact of basis set and dispersion correction on halogen bond prediction.

Functional / Basis SetDispersion Model Vmax​ on Iodine (kcal/mol)BSSE / Reliability Risk
B3LYP / LANL2DZNone+12.4High (Underestimates binding)
B3LYP-D3 / def2-TZVPGrimme D3+18.2Low
ω B97X-D / def2-TZVPBuilt-in+19.5 Optimal (Best Practice)

References

  • Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) 1

  • Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) 2

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Angewandte Chemie International Edition (via PMC/NIH) 4

  • Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles Theoretical and Computational Chemistry | Cambridge Open Engage3

  • Basis sets - ORCA Input Library Google Sites / ORCA Documentation 5

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Hydroxy-3-(4-iodophenyl)isoxazole in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-Hydroxy-3-(4-iodophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry.[3][4] We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its determination using the robust shake-flask method, and analyze the expected solubility trends across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical methodology for characterizing the solubility of this and structurally related compounds.

Introduction: The Significance of 5-Hydroxy-3-(4-iodophenyl)isoxazole and its Solubility

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules and natural products.[3] They are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6] The specific compound, 5-Hydroxy-3-(4-iodophenyl)isoxazole, features a unique combination of functional groups: a polar hydroxyisoxazole ring, which can exhibit tautomerism to an isoxazolone form, and a nonpolar, bulky iodophenyl group.[] This structural duality suggests a complex solubility behavior that is highly dependent on the nature of the surrounding solvent.

Understanding the solubility of this compound is paramount for several reasons:

  • Chemical Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving efficient reaction kinetics, managing product precipitation, and designing effective crystallization or chromatography-based purification strategies.[8][9]

  • Formulation Development: For a compound to be developed as a therapeutic agent, its solubility in various pharmaceutically acceptable solvents and excipients is a primary determinant of its formulation possibilities and eventual bioavailability.[10]

  • In Vitro Assay Reliability: Poor solubility can lead to compound precipitation in biological assays, resulting in inaccurate and unreliable data regarding efficacy and toxicity.[10]

This guide will provide the necessary framework for systematically evaluating and understanding the solubility of 5-Hydroxy-3-(4-iodophenyl)isoxazole.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[11] The structure of 5-Hydroxy-3-(4-iodophenyl)isoxazole provides key insights into its expected solubility.

  • Molecular Structure:

    • Polar Moieties: The 5-hydroxyisoxazole ring is a polar component. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors. This region of the molecule will favor interactions with polar solvents.

    • Nonpolar Moiety: The 4-iodophenyl group is large, rigid, and hydrophobic. The iodine atom adds significant molecular weight and contributes to van der Waals interactions. This part of the molecule will prefer interactions with nonpolar or less polar solvents.

  • Hydrogen Bonding: The presence of the hydroxyl group is a dominant factor, enabling the molecule to form strong hydrogen bonds. Solvents that are themselves hydrogen bond donors or acceptors (e.g., alcohols, DMSO) are expected to be effective at solvating the molecule.

  • Polarity and Dipole Moment: The combination of the electronegative heteroatoms in the isoxazole ring and the polarizable iodine atom creates a significant molecular dipole, classifying the molecule as polar.

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of the compound before it can be solvated is a critical factor.[12] Strong intermolecular forces in the solid state, such as hydrogen bonding between molecules, will lead to higher lattice energy and generally lower solubility.

Based on these properties, we can hypothesize that 5-Hydroxy-3-(4-iodophenyl)isoxazole will exhibit its highest solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF, Acetone) and polar protic solvents that can both donate and accept hydrogen bonds (e.g., Ethanol, Methanol). Its solubility is expected to be significantly lower in nonpolar solvents like hexane and toluene.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound at a specific temperature.[14]

Causality Behind Experimental Choices

The shake-flask method is considered the "gold standard" because it directly measures the point of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14] The key experimental parameters are chosen with specific purposes:

  • Excess Solid: Using an excess of the solid compound ensures that the solution reaches its maximum saturation point.[13]

  • Constant Temperature: Solubility is highly temperature-dependent.[14] Maintaining a constant temperature, typically 25 °C (298.15 K) or 37 °C for biological relevance, is critical for reproducibility.[15]

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary from a few hours to over 24 hours, depending on the compound and solvent.[10][16] Preliminary time-course studies are often performed to determine the optimal equilibration period.

  • Separation of Solid and Liquid: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes). Centrifugation followed by careful removal of the supernatant or filtration are standard methods.[13]

  • Accurate Quantification: The concentration of the dissolved compound in the saturated filtrate must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, which offer high sensitivity and specificity.[1][17]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the determination of solubility at 25 °C.

1. Materials and Reagents:

  • 5-Hydroxy-3-(4-iodophenyl)isoxazole (solid powder, >98% purity)
  • Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Toluene, Hexane.
  • 2 mL glass vials with screw caps.
  • Thermostatic shaker/incubator set to 25 °C.
  • Centrifuge capable of holding the vials.
  • Calibrated pipettes.
  • HPLC system with a UV detector or a UV-Vis spectrophotometer.
  • Volumetric flasks for standard preparation.

2. Procedure:

  • Preparation of Stock for Calibration: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL). Use this stock to prepare a series of calibration standards by serial dilution.
  • Sample Preparation: Add an excess amount of solid 5-Hydroxy-3-(4-iodophenyl)isoxazole to a series of 2 mL glass vials. An amount that is visually in excess (e.g., ~5-10 mg) is typically sufficient.
  • Solvent Addition: Add 1.0 mL of each selected organic solvent to the corresponding vials.
  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to 25 °C. Agitate the vials at a constant speed (e.g., 200 rpm) for 24 hours to ensure equilibrium is reached.[10][18]
  • Phase Separation: After 24 hours, remove the vials from the shaker. Allow them to stand at 25 °C for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.
  • Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.
  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis method against the prepared calibration curve to determine the concentration.[19][20]

3. Data Analysis:

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the known concentrations of the standards.
  • Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.
  • Multiply the result by the dilution factor to determine the final solubility of 5-Hydroxy-3-(4-iodophenyl)isoxazole in each solvent, typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G prep 1. Sample Preparation Add excess solid to vial + 1mL solvent equilibrate 2. Equilibration Shake at 25°C for 24h prep->equilibrate Ensure saturation separate 3. Phase Separation Centrifuge to pellet solid equilibrate->separate Achieve equilibrium sample 4. Sampling & Dilution Withdraw supernatant and dilute separate->sample Isolate saturated solution analyze 5. Analysis Quantify via HPLC/UV-Vis sample->analyze Prepare for detection report 6. Report Result Solubility (mg/mL) analyze->report Calculate from calibration

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Expected Solubility Profile and Data Analysis

The experimental protocol described above would yield quantitative solubility data. The following table summarizes the expected solubility of 5-Hydroxy-3-(4-iodophenyl)isoxazole in a range of organic solvents, categorized by their polarity class. These values are illustrative and based on the physicochemical principles discussed earlier.

SolventSolvent ClassDielectric Constant (ε)Expected Solubility at 25°C (mg/mL)Rationale
Hexane Nonpolar1.9< 0.1Very low polarity cannot overcome the solute's crystal lattice energy or solvate its polar groups.[11]
Toluene Nonpolar (Aromatic)2.40.1 - 0.5Pi-stacking with the iodophenyl ring may provide slight solubility, but insufficient polarity.
Dichloromethane Polar Aprotic9.11 - 5Moderate polarity can interact with the dipole moment, but lacks hydrogen bonding capability.
Ethyl Acetate Polar Aprotic6.02 - 10Acts as a hydrogen bond acceptor, interacting favorably with the -OH group.
Acetone Polar Aprotic2110 - 50Strong hydrogen bond acceptor with significant polarity.
Acetonitrile Polar Aprotic37.55 - 25Highly polar but a weaker hydrogen bond acceptor than acetone.
Ethanol Polar Protic24.520 - 100Acts as both H-bond donor and acceptor, effectively solvating the polar part of the molecule.[12]
Methanol Polar Protic3325 - 120Similar to ethanol but more polar, leading to potentially higher solubility.
DMSO Polar Aprotic47> 200Exceptional hydrogen bond acceptor and highly polar, very effective at dissolving polar compounds.[2]

Analysis of Trends: The data clearly follows the "like dissolves like" principle. Solubility is extremely limited in nonpolar solvents (Hexane, Toluene). As solvent polarity and the capacity for hydrogen bonding increase, solubility rises dramatically. The highest solubilities are predicted in DMSO, Methanol, and Ethanol, which are excellent solvents for polar, hydrogen-bond-capable solutes. This profile is critical for selecting solvents for synthesis (e.g., using a high-solubility solvent like DMSO or DMF for reaction) and for purification (e.g., using a moderate-solubility solvent system like Ethyl Acetate/Hexane for crystallization).

Conclusion

The solubility profile of 5-Hydroxy-3-(4-iodophenyl)isoxazole is a direct consequence of its hybrid molecular structure, combining polar, hydrogen-bonding functional groups with a large, nonpolar aromatic system. Its solubility is predicted to be highest in polar protic and polar aprotic solvents and lowest in nonpolar solvents. The shake-flask method provides a robust and reliable means of obtaining quantitative, thermodynamic solubility data.[13] A thorough characterization of this profile is not merely an academic exercise but a foundational requirement for the efficient and successful development of this compound in synthetic and medicinal chemistry applications.

References

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • DETERMINATION OF SOLUBILITY CLASS. University of Manitoba. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. ACS Publications. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Tidewater Community College. Available at: [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available at: [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. National Institutes of Health (NIH). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. University of Mississippi. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Available at: [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Available at: [Link]

Sources

Exploratory

Electronic Properties of the Iodophenyl Group in Isoxazole Scaffolds: A Technical Guide to Halogen Bonding and Synthetic Applications

Executive Summary The rational design of small molecules in both medicinal chemistry and organocatalysis increasingly relies on highly directional, non-covalent interactions to achieve target specificity. Among these, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules in both medicinal chemistry and organocatalysis increasingly relies on highly directional, non-covalent interactions to achieve target specificity. Among these, halogen bonding (XB) has emerged as a critical structural tool. This technical guide systematically dissects the electronic properties of the iodophenyl group when integrated with an isoxazole scaffold. By analyzing the causality behind the inductive modulation of the iodine σ-hole, we provide a comprehensive framework for synthesizing, validating, and deploying iodophenyl-isoxazole derivatives—particularly hypervalent iodoloisoxazolium(III) salts—in catalytic and therapeutic contexts.

Electronic Architecture: The Iodophenyl-Isoxazole Synergy

The strength of a halogen bond is fundamentally dictated by the electrostatic potential of the halogen atom. Iodine, being the most polarizable of the stable halogens, exhibits a pronounced region of positive electrostatic potential on the extension of the C–I bond, known as the σ-hole.

When an iodophenyl group is covalently linked to an isoxazole ring, the electronic landscape is significantly altered:

  • The Isoxazole Core: As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring is highly electronegative. It acts as a powerful electron sink.

  • Inductive σ-Hole Amplification: The isoxazole ring pulls electron density away from the phenyl system via inductive and mesomeric effects. This electron depletion exacerbates the anisotropic electron density on the iodine atom, deepening the σ-hole and drastically increasing its Lewis acidity (1)[1].

  • Hypervalent Iodine(III) Systems: Oxidizing the iodine from I(I) to I(III) and fusing it into a cyclic iodolium core with the isoxazole ring generates iodoloisoxazolium salts. These species are exceptionally powerful, bidentate halogen-bond donors capable of activating challenging substrates like Au(I)–Cl bonds (2)[2].

G Isoxazole Isoxazole Scaffold (Electron-Withdrawing) Iodophenyl Iodophenyl Group (Polarizable C-I Bond) Isoxazole->Iodophenyl Inductive Pull SigmaHole Enhanced σ-Hole (Lewis Acidic) Iodophenyl->SigmaHole Anisotropic Density HalogenBond Strong Halogen Bond (Directional Non-Covalent) SigmaHole->HalogenBond Interacts with LewisBase Target Lewis Base (e.g., Protein Carbonyl) LewisBase->HalogenBond Electron Donation

Logical flow of electronic modulation enhancing halogen bonding in iodophenyl-isoxazoles.

Quantitative Data: Halogen Bond Metrics

To understand the physical limits of these interactions, we must look at the crystallographic and kinetic data of iodoloisoxazolium(III) derivatives. The metrics below summarize the extreme Lewis acidity achieved by fusing the iodophenyl and isoxazole systems (3)[3].

MetricMeasured ValueMechanistic Implication
I1···Br1 Bond Length (Axis 1) 3.0610 Å (80% of Σr)Extremely strong halogen bond; significantly shorter than the van der Waals radii sum (Σr).
C8–I1···Br1 Bond Angle 171.67°Highly directional interaction, characteristic of optimal σ-hole penetration.
I1···Br1 Bond Length (Axis 2) 3.2023 Å (84% of Σr)Secondary interaction confirming the bidentate potential of the iodolium core.
Catalytic Conversion (7BArF) ~85% (at 2 hours)High Lewis acidity enables efficient activation of Au(I)–Cl bonds in propargyl amide cyclization.

Experimental Protocols: Synthesis and Self-Validating Workflows

The synthesis of hypervalent iodoloisoxazolium salts requires precise control over oxidation states and counterion environments. The following protocol outlines a self-validating system for generating these powerful XB donors.

Step 1: Cu(I)-Catalyzed Cycloaddition
  • Procedure: React (2-iodophenyl)acetylene with benzyl nitrile oxide (generated in situ from imidoyl chloride) in the presence of a Cu(I) catalyst.

  • Causality: The Cu(I) catalyst ensures strict regioselectivity, driving the 1,3-dipolar cycloaddition to exclusively form the 3,5-disubstituted isoxazole rather than a mixture of isomers.

  • Validation: Monitor via TLC. Confirm the regiochemistry using 1H NMR by identifying the diagnostic isoxazole C4-H singlet (typically ~6.5–7.0 ppm).

Step 2: One-Pot Oxidation and Ring Closure
  • Procedure: Treat the neutral isoxazole precursor with a hypervalent iodine oxidant and trifluoromethanesulfonic acid (TfOH).

  • Causality: Oxidation of the iodine center from I(I) to I(III) generates a highly electrophilic intermediate. The spatial proximity of the isoxazole nitrogen/oxygen forces an intramolecular ring closure, yielding the fused iodoloisoxazolium(III) triflate salt.

  • Validation: High-Resolution Mass Spectrometry (HRMS-ESI) must be used to detect the exact mass of the cationic closed-ring system, confirming the loss of protons associated with cyclization.

Step 3: Salt Metathesis (Anion Exchange)
  • Procedure: React the triflate salt with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF24).

  • Causality: The triflate anion is weakly coordinating and can competitively bind to the iodine σ-hole, dampening catalytic activity. Exchanging it for the massive, non-coordinating BArF24 anion leaves the σ-hole fully exposed for target activation.

  • Validation: 19F NMR is critical here. The complete disappearance of the triflate fluorine signal (~ -78 ppm) and the appearance of the BArF24 CF3 signals confirm a successful metathesis.

G Step1 1. Cu(I) Cycloaddition (2-Iodophenyl)acetylene + Nitrile Oxide Step2 2. Oxidation & Ring Closure Form Iodoloisoxazolium Core Step1->Step2 Step3 3. Salt Metathesis Exchange to BArF24 Anion Step2->Step3 Step4 4. X-Ray Crystallography Validate I···Br Bond Metrics Step3->Step4 Step5 5. Catalytic Benchmarking Gold-Catalyzed Cyclization Step4->Step5

Step-by-step workflow for synthesizing and validating iodoloisoxazolium halogen bond donors.

Applications in Medicinal Chemistry and Drug Development

Beyond catalysis, the iodophenyl-isoxazole motif is a highly strategic pharmacophore in drug discovery.

Enhancing Target Binding Affinity

In protein-ligand environments, the backbone carbonyl oxygen of amino acids is the most prominent Lewis base. Introducing a halogen bond to target these carbonyls can drastically improve binding. As demonstrated in structure-activity relationship (SAR) studies, substituting a hydrogen atom with an iodine atom on an aromatic ring can yield affinity increases of up to two orders of magnitude (1)[1]. The isoxazole ring further polarizes the C–I bond, maximizing this effect without requiring additional steric bulk.

ADMET Profiling and Bioisosterism

The incorporation of an iodophenyl group introduces specific physicochemical challenges, primarily an increase in lipophilicity (LogP) and molecular weight. However, the isoxazole scaffold counterbalances this. The isoxazole ring acts as a bioisostere for amides and esters, providing metabolic stability against hydrolysis while contributing polar surface area (PSA) through its nitrogen and oxygen atoms (4)[4]. This delicate balance ensures that the resulting drug candidates remain within the parameters of Lipinski's Rule of Five, maintaining oral bioavailability while leveraging the extreme binding strength of the iodine σ-hole.

References

  • Title: Evaluating the halogen bonding strength of a iodoloisoxazolium(III)
  • Title: Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt (Data & Metrics)
  • Title: 5-Hydroxy-3-(4-iodophenyl)
  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Hydroxy-3-(4-iodophenyl)isoxazole

Introduction and Chemical Significance 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS: ) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The strategic combina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS: ) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The strategic combination of its constituent moieties provides unique physicochemical properties: the 5-hydroxyisoxazole core functions as a robust carboxylic acid bioisostere with favorable membrane permeability, while the 4-iodophenyl group introduces high lipophilicity and acts as a potent halogen bond donor for enhanced target binding [1].

Due to the phenomenon of tautomerism, this compound exists in equilibrium with its keto form, 3-(4-iodophenyl)isoxazol-5(4H)-one . Understanding this tautomeric dynamic is critical for both its synthesis and subsequent analytical validation.

Mechanistic Workflow and Reaction Logic

The most efficient and scalable synthetic route to 3-aryl-5-hydroxyisoxazoles involves the condensation of a β -keto ester with hydroxylamine. For this specific target, the primary precursor is ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS: ) [2].

The reaction proceeds via a two-stage mechanism:

  • Nucleophilic Addition: Free hydroxylamine attacks the ketone carbonyl of the β -keto ester, followed by dehydration to form an oxime intermediate.

  • Intramolecular Cyclization: Thermal energy drives the oxime oxygen (or nitrogen, depending on the tautomeric pathway) to attack the ester carbonyl, expelling ethanol and closing the five-membered isoxazole ring.

G SM1 Ethyl 3-(4-iodophenyl) -3-oxopropanoate (CAS: 63131-30-6) Intermediate Oxime Intermediate (Uncyclized) SM1->Intermediate EtOH/H2O, RT Oxime Formation SM2 Hydroxylamine Hydrochloride SM2->Intermediate EtOH/H2O, RT Oxime Formation Base Sodium Acetate (Buffer/Base) Base->Intermediate EtOH/H2O, RT Oxime Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Reflux Thermal Activation Product 5-Hydroxy-3-(4-iodophenyl) isoxazole (CAS: 1692378-88-3) Cyclization->Product -EtOH, -H2O Ring Closure

Figure 1: Mechanistic workflow for the synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Ethyl 3-(4-iodophenyl)-3-oxopropanoate318.111.03.18 gPrimary β -keto ester precursor
Hydroxylamine hydrochloride69.491.20.83 gNitrogen/Oxygen source for heterocycle
Sodium acetate (anhydrous)82.031.20.98 gMild base to liberate free hydroxylamine
Ethanol (Absolute)46.07N/A30 mLPrimary organic solvent
Deionized Water18.02N/A10 mLCo-solvent for salt dissolution

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; each step includes the causal reasoning behind the methodology to ensure the researcher can troubleshoot deviations.

Step 1: Liberation of Free Hydroxylamine
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.83 g of hydroxylamine hydrochloride and 0.98 g of sodium acetate in 10 mL of deionized water.

  • Stir at room temperature for 10 minutes.

  • Causality: Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate acts as a mild base to neutralize the HCl, liberating the nucleophilic free hydroxylamine ( NH2​OH ). A mild base is chosen over strong bases (like NaOH) to prevent premature saponification of the precursor's ester group.

Step 2: Oxime Condensation
  • Dissolve 3.18 g of ethyl 3-(4-iodophenyl)-3-oxopropanoate in 30 mL of absolute ethanol.

  • Add the ethanolic precursor solution dropwise to the aqueous hydroxylamine mixture over 15 minutes.

  • Stir the resulting biphasic or cloudy mixture at room temperature for 2 hours.

  • Causality: Ethanol is required to solubilize the highly lipophilic iodinated precursor. The dropwise addition controls the exothermic nature of the initial nucleophilic attack, ensuring high conversion to the oxime intermediate rather than side-product formation.

Step 3: Thermal Cyclization
  • Attach a reflux condenser to the flask and heat the mixture to gentle reflux (approx. 80°C) using a heating mantle or oil bath for 4 to 6 hours.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material spot (UV active) should disappear, replaced by a lower Rf spot corresponding to the highly polar product.

  • Causality: While oxime formation occurs at room temperature, the intramolecular nucleophilic acyl substitution (attack of the oxime on the ester carbonyl) requires significant thermal activation energy to expel the ethanol leaving group and overcome the strain of ring closure.

Step 4: Isolation and Purification
  • Remove the flask from heat and allow it to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove approximately 50% of the ethanol.

  • Add 20 mL of ice-cold water to the concentrated mixture to induce precipitation.

  • Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water, followed by 5 mL of cold hexanes.

  • Dry the solid in a vacuum desiccator over P2​O5​ overnight.

  • Causality: The addition of cold water drastically reduces the solubility of the lipophilic isoxazole, driving precipitation. Washing with water removes residual sodium chloride and sodium acetate byproducts, while the cold hexane wash removes any unreacted organic impurities without dissolving the target product.

Analytical Validation (Self-Validating System)

To confirm the successful synthesis and structural integrity of 5-Hydroxy-3-(4-iodophenyl)isoxazole, the following analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The product should exhibit a strong [M+H]+ peak at m/z 288.0. The presence of the iodine atom will also result in a characteristic isotopic pattern, though monoisotopic iodine ( 127I ) dominates.

  • 1 H NMR (Nuclear Magnetic Resonance, DMSO- d6​ ):

    • Due to tautomerism, the spectrum may be complex. In the OH-form, a highly deshielded broad singlet for the -OH proton will appear >11.0 ppm.

    • The isoxazole C4​ -H proton typically appears as a sharp singlet around 6.3 - 6.6 ppm.

    • The 4-iodophenyl group will present as a classic AA'BB' system (two distinct doublets integrating to 2H each) in the aromatic region (7.5 - 8.0 ppm), confirming the para-substitution pattern remains intact.

  • IR (Infrared Spectroscopy): Look for the disappearance of the ester carbonyl stretch (~1730 cm −1 ) from the starting material and the appearance of a broad O-H/N-H stretch (2500-3200 cm −1 ) and a conjugated ring C=N/C=C stretch (~1600 cm −1 ).

References

  • Abacipharm. "Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS: 63131-30-6) Reference Material." AbacipharmTech-Global Chemical Supplier. Available at:[Link]

Application

Palladium-catalyzed Suzuki-Miyaura cross-coupling with 5-Hydroxy-3-(4-iodophenyl)isoxazole

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Hydroxy-3-(4-iodophenyl)isoxazole Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Hydroxy-3-(4-iodophenyl)isoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Chemical Context

The strategic design of novel chemical entities often relies on the hybridization of privileged scaffolds. The compound 5-Hydroxy-3-(4-iodophenyl)isoxazole is a highly versatile building block in medicinal chemistry [1]. The 5-hydroxyisoxazole moiety serves as a well-established bioisostere for carboxylic acids, offering similar hydrogen-bonding capabilities and charge distribution at physiological pH, but with distinct lipophilicity and pharmacokinetic profiles.

Simultaneously, the 4-iodophenyl group presents a highly reactive C(sp²)–I bond, making it a prime candidate for transition-metal-catalyzed carbon-carbon bond formations, most notably the Suzuki-Miyaura cross-coupling [1, 2]. However, executing a Suzuki coupling on this substrate presents a unique chemical challenge: the presence of the unprotected, acidic 5-hydroxy group (pKa ~ 6.0–7.0).

Mechanistic Causality & Experimental Design

The Suzuki-Miyaura reaction traditionally relies on a palladium catalyst and a mild base to facilitate the transmetalation of an organoboron reagent to a palladium(II) intermediate [2, 3]. When utilizing 5-Hydroxy-3-(4-iodophenyl)isoxazole, the acidic nature of the heterocycle dictates the experimental design through three critical causal pathways:

  • Base Stoichiometry: The 5-hydroxy proton will rapidly quench one equivalent of the inorganic base (e.g., K2​CO3​ or K3​PO4​ ) to form an anionic isoxazolate species. Therefore, a minimum of 2.5 to 3.0 equivalents of base is strictly required to ensure sufficient basicity remains to activate the boronic acid for transmetalation [4].

  • Catalyst Poisoning Mitigation: Unprotected nitrogen-rich or oxygen-rich anionic heterocycles can coordinate to the palladium center, potentially stalling the catalytic cycle (catalyst poisoning) [4]. Utilizing a highly active, sterically hindered catalyst system—such as Pd(dppf)Cl2​ or Pd(OAc)2​ with XPhos—prevents off-target coordination and drives the oxidative addition forward.

  • pH-Dependent Isolation (Self-Validating Workup): Because the product will exist as a water-soluble alkali salt in the basic reaction mixture, standard organic extraction will result in near-total loss of the product to the aqueous waste. The protocol must incorporate a deliberate acidification step prior to extraction.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Rapid insertion into C(sp²)-I bond Pd0->OxAdd + 5-OH-3-(4-I-Ph)isoxazole TransMet Transmetalation Requires >2 eq Base due to 5-OH OxAdd->TransMet + Ar-B(OH)2 + Base (Activation) RedElim Reductive Elimination Biaryl Isoxazole Formation TransMet->RedElim - Halide / Borate waste RedElim->Pd0 - Biaryl Product

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle adapted for acidic unprotected heterocycles.

Quantitative Data: Reaction Optimization

To establish a robust protocol, various conditions were evaluated. The aryl iodide is highly reactive, allowing for lower temperatures (60 °C) compared to aryl bromides or chlorides, which is advantageous for preserving the integrity of the potentially base-sensitive isoxazole ring.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (Equiv)Solvent (Ratio)Temp (°C)Yield (%)*Observations / Causality
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)Dioxane/ H2​O (4:1)8045%Incomplete conversion; insufficient base for catalytic cycle.
2 Pd(PPh3​)4​ Na2​CO3​ (3.0)Dioxane/ H2​O (4:1)8068%Improved conversion, but some heterocycle coordination observed.
3 Pd(dppf)Cl2​ K2​CO3​ (3.0)Dioxane/ H2​O (4:1)6092% Optimal. Bidentate ligand prevents Pd poisoning; lower temp protects ring.
4 Pd(dppf)Cl2​ Cs2​CO3​ (3.0)DMF/ H2​O (4:1)9055%Degradation of isoxazole ring (cleavage) due to high temp and strong base.
5 Pd(OAc)2​ / XPhos K3​PO4​ (3.0)2-MeTHF/ H2​O (4:1)6089%Excellent green-chemistry alternative solvent system.

*Yields determined by LC-MS (UV 254 nm) using internal standards.

Detailed Experimental Protocol

This methodology describes the optimal conditions (Table 1, Entry 3) for the cross-coupling of 5-Hydroxy-3-(4-iodophenyl)isoxazole with a generic arylboronic acid.

Materials Required:
  • Substrate: 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol, 287.05 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 40.8 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 414.6 mg)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:

Phase 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times) to ensure an oxygen-free environment, preventing catalyst oxidation.

  • Inject degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.

Phase 2: Execution & In-Process Control 5. Place the vial in a pre-heated reaction block at 60 °C. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system. 6. Self-Validation Check: After 2 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Acetonitrile, and analyze. The C(sp²)–I bond is highly reactive; complete consumption of the starting mass ( m/z 286 [M-H]-) should be observed.

Phase 3: pH-Directed Isolation (Critical Step) 7. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). 8. Transfer to a separatory funnel. Note: At this stage (pH ~10), the biaryl-isoxazole product resides entirely in the aqueous layer as the potassium salt. 9. Discard the organic layer (which contains phosphine ligands, unreacted boronic acid, and homocoupled byproducts). 10. Acidification: Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 2.0–3.0 (verify with pH paper). The product will precipitate or become highly lipophilic. 11. Extract the acidified aqueous layer with fresh Ethyl Acetate ( 3×15 mL). 12. Combine the new organic extracts, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (Eluent: DCM / Methanol gradient, 0% to 10%) to afford the pure biaryl isoxazole.

Workflow Setup 1. Inert Setup Substrates + Pd + Base React 2. Cross-Coupling 60°C, 2-4h Setup->React Partition 3. Basic Partition Product in Aq. Layer React->Partition Acidify 4. Acidification 1M HCl to pH 3 Partition->Acidify Extract 5. Extraction Product in Org. Layer Acidify->Extract

Caption: Step-by-step experimental workflow emphasizing the critical pH-dependent isolation.

Troubleshooting Guide

  • Issue: Complete loss of product during workup.

    • Causality: Failure to acidify the aqueous layer. The 5-hydroxyisoxazole is deprotonated at basic pH, rendering it water-soluble. Solution: Always check the pH of the aqueous layer; ensure it is < 3 before the final extraction.

  • Issue: Low conversion, recovery of starting material.

    • Causality: Insufficient base. The acidic heterocycle consumes base 1:1. Solution: Ensure a minimum of 3.0 equivalents of base are used. Check for moisture in the base, which can throw off mass calculations.

  • Issue: Substantial mass loss / Unidentifiable degradation products.

    • Causality: Isoxazole ring opening. Strong bases (like KOH or Cs2​CO3​ ) at high temperatures (>80 °C) can cause the isoxazole ring to fragment into cyanoacetates. Solution: Keep the temperature at or below 60 °C and strictly use milder bases like K2​CO3​ or K3​PO4​ .

References

  • Wikipedia. "Suzuki reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. Available at: [Link]

  • National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". NIH PubMed Central. Available at:[Link]

Method

Application Note: 5-Hydroxy-3-(4-iodophenyl)isoxazole as a Privileged Precursor in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of highly selective therapeutics relies on the strategic assembly of privileged molecular scaffolds. 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS 1692378-88-3)[] has emerged as a highly versatile building block. As a Senior Application Scientist, I frequently recommend this precursor because it elegantly combines three distinct pharmacological and chemical handles into a single, compact entity:

  • The Isoxazole Core: A metabolically stable 5-membered heterocycle that dictates the spatial geometry of the molecule.

  • The 5-Hydroxy Group (Bioisosteric Handle): A dynamic functional group that exists in tautomeric equilibrium and serves as a proven bioisostere for both carboxylic acids and genotoxic hydroxamic acids[2][3].

  • The 4-Iodophenyl Moiety (Halogen Bonding & Synthetic Handle): The iodine atom provides a highly polarizable σ-hole for directional halogen bonding with protein targets, while simultaneously serving as an ideal leaving group for late-stage palladium-catalyzed cross-coupling[4][5].

This guide details the causality behind these structural features and provides field-proven, self-validating protocols for exploiting this precursor in drug discovery workflows.

Physicochemical Profiling & Target Engagement

Tautomerism and Bioisosteric Logic

The 5-hydroxyisoxazole moiety is not static; in aqueous physiological environments, it exists in a tautomeric equilibrium with its keto form, isoxazol-5-one[2]. This dynamic nature allows it to mimic the pKa and charge distribution of a carboxylic acid, making it a potent bioisostere for glutamate analogs (e.g., AMPA receptor agonists)[2]. Furthermore, recent advancements have utilized the 5-hydroxyisoxazole core to replace the traditional hydroxamic acid zinc-binding group (ZBG) in Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids, which can undergo the genotoxic Lossen rearrangement, the 5-hydroxyisoxazole provides stable, bidentate Zn²⁺ coordination without the associated toxicity risks[3].

Halogen Bonding via the Iodophenyl Group

While the iodine atom is often viewed merely as a synthetic placeholder, it possesses profound pharmacological utility. Due to its large atomic radius and polarizability, iodine features a distinct region of depleted electron density known as a σ-hole[4]. This allows the 4-iodophenyl group to act as a strong Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases (such as the backbone carbonyl oxygens of amino acids) within a protein's binding pocket[4]. This interaction can significantly enhance the binding affinity and residence time of kinase and GPCR inhibitors[6].

Tautomerism cluster_0 Tautomeric Equilibrium (Aqueous) A 5-Hydroxyisoxazole (Enol Form) B Isoxazol-5-one (Keto Form) A->B Tautomerization C Carboxylic Acid Bioisostere A->C Mimics pKa D Hydroxamic Acid Replacement A->D Zn2+ Coordination

Fig 1: Tautomeric equilibrium of 5-hydroxyisoxazole and its bioisosteric applications.

Late-Stage Functionalization (LSF) Strategies

When halogen bonding is not the primary goal, the highly reactive C(sp²)–I bond of the 4-iodophenyl group becomes an exceptional handle for Late-Stage Functionalization[7]. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust method for extending this scaffold into diverse biaryl systems, which are ubiquitous in modern therapeutics (e.g., Bcl-2/Bcl-xL inhibitors)[5].

Quantitative Data Summary: Reaction Optimization

The table below summarizes the optimized parameters for functionalizing 5-Hydroxy-3-(4-iodophenyl)isoxazole, highlighting the causality behind solvent and base selection to prevent unwanted side reactions (such as O-arylation of the 5-hydroxy group).

Reaction TypeReagents / CatalystBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity / Notes
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O (4:1:1)90 °C78–85%>99% C-C coupling; no O-arylation observed.
O-Alkylation Alkyl Halide (R-X)K₂CO₃ (1.5 eq)DMF (Anhydrous)60 °C65–75%Favors O-alkylation over N-alkylation (Enol form).
N-Alkylation Alkyl Halide (R-X)NaH (1.2 eq)THF (Anhydrous)0 to 25 °C60–70%Favors N-alkylation (Keto form trapped).

Experimental Protocols

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl library by coupling 5-Hydroxy-3-(4-iodophenyl)isoxazole with various aryl boronic acids[5].

Causality Note: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized to ensure the solubility of both the hydrophobic isoxazole precursor and the inorganic base (K₂CO₃). The weak base ensures the 5-hydroxy group remains largely protonated or sterically hindered from coordinating with the palladium center, preventing catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol, 287 mg), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Add 10 mL of a degassed Toluene/EtOH/H₂O (4:1:1 v/v/v) mixture. Sparge the solution with Argon for 15 minutes. Crucial: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Validation & Monitoring (Self-Validating Step):

    • TLC Control: Run a TLC (Hexanes/EtOAc 3:1) against the starting material. The disappearance of the iodine precursor (UV active, Rf ~0.4) and the appearance of a new, highly fluorescent biaryl spot (Rf ~0.3) indicates successful conversion.

    • Negative Control: A parallel reaction omitting Pd(PPh₃)₄ should show 0% conversion, confirming the C-C bond formation is strictly catalytic.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes).

  • Analytical Confirmation: Validate the product via LC-MS (loss of the characteristic iodine isotope pattern) and ¹H NMR (disappearance of the distinct doublet at ~7.8 ppm corresponding to the iodophenyl ring, replaced by extended aromatic multiplets).

SuzukiWorkflow A 5-Hydroxy-3-(4-iodophenyl)isoxazole D Oxidative Addition (C-I Bond Cleavage) A->D B Pd(PPh3)4 + Base (K2CO3) B->D C Aryl Boronic Acid (Ar-B(OH)2) E Transmetalation C->E D->E F Reductive Elimination E->F G Diversified Biaryl Isoxazole Scaffold F->G

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for scaffold diversification.

Protocol B: Regioselective Alkylation of the Isoxazole Core

Objective: To selectively alkylate either the oxygen (O-alkylation) or the nitrogen (N-alkylation) of the tautomeric isoxazole ring.

Causality Note: The regioselectivity is entirely dictated by the choice of base and solvent. Using a soft base (K₂CO₃) in a polar aprotic solvent (DMF) favors the thermodynamically stable O-alkylated product (aromatic isoxazole). Conversely, using a hard base (NaH) in THF traps the kinetic N-alkylated product (isoxazol-5-one derivative).

Step-by-Step Methodology (O-Alkylation Focus):

  • Dissolve 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol) in anhydrous DMF (5 mL) under Argon.

  • Add anhydrous K₂CO₃ (1.5 mmol) and stir at room temperature for 30 minutes to generate the enolate.

  • Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 mmol).

  • Heat the mixture to 60 °C for 4 hours.

  • Validation: Quench with water and extract with EtOAc. Analyze the crude mixture via ¹H NMR. O-alkylation is confirmed by the preservation of the isoxazole ring aromaticity, whereas N-alkylation would shift the C4-proton signal significantly upfield due to the loss of aromaticity in the keto form.

References

  • Frølund, B., et al. "Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology." Journal of Medicinal Chemistry, ACS Publications, 2002. Available at: [Link]

  • Porter, J. R., et al. "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2021. Available at: [Link]

  • Sirimulla, S., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications, 2012. Available at: [Link]

  • Zhou, H., et al. "A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2013. Available at: [Link]

Sources

Application

Advanced Radioiodination Protocols for Isoxazole-Based PET Tracers: Mechanistic Insights and Preclinical Workflows

Executive Summary The isoxazole ring is a highly versatile pharmacophore embedded in numerous high-affinity ligands, including selective COX-2 inhibitors, HSP90 inhibitors, and emerging neurodegenerative disease probes....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a highly versatile pharmacophore embedded in numerous high-affinity ligands, including selective COX-2 inhibitors, HSP90 inhibitors, and emerging neurodegenerative disease probes. Translating these therapeutic scaffolds into Positron Emission Tomography (PET) imaging agents requires robust radiolabeling strategies. Iodine-124 ( 124I ), a positron-emitting isotope with a long half-life (4.18 days), is uniquely suited for tracking the extended pharmacokinetics of these molecules. This application note provides a comprehensive, self-validating protocol for the radioiodination of iodine-substituted isoxazoles, focusing on the causality behind experimental choices, mechanistic pathways, and rigorous quality control.

Scientific Rationale & Target Biology

Isoxazoles demonstrate exceptional binding affinity across diverse biological targets due to their ability to participate in hydrogen bonding and π

π stacking. In drug development, tracking the biodistribution and target engagement of these molecules is critical:
  • Inflammatory Biomarkers (COX-2): Isoxazole derivatives (e.g., valdecoxib analogs) are potent COX-2 inhibitors. Non-invasive PET imaging of COX-2 expression aids in monitoring neuroinflammation and tumor microenvironments [1].

  • Oncology (HSP90): Isoxazole-resorcinol scaffolds (e.g., NMS-E973) target the ATP-binding pocket of HSP90, a chaperone protein overexpressed in malignancies [2].

  • Neurodegeneration ( α -Synuclein): Recent in silico similarity searches have identified isoxazole derivatives as high-affinity ligands for α -synuclein fibrils, a hallmark of Parkinson's disease [3].

Why Iodine-124? While Fluorine-18 ( 18F ) is the standard for PET, its 109.8-minute half-life restricts imaging to a few hours post-injection. 124I allows for longitudinal PET imaging over several days, which is essential for quantifying the accumulation of tracers in slow-clearing compartments (e.g., solid tumors or dense amyloid plaques).

Mechanistic Pathways: Oxidative Iodo-Destannylation

Direct electrophilic substitution of unactivated isoxazoles yields poor regioselectivity and low radiochemical yields (RCY). To overcome this, oxidative iodo-destannylation is the gold standard.

Causality of Reagent Selection:

  • Trialkyltin Precursors: The carbon-tin (C-Sn) bond is highly polarized and significantly weaker than a C-H bond. This directs the electrophilic radioactive iodine ( ∗I+ ) exclusively to the stannylated position, ensuring 100% regioselectivity.

  • Oxidant Choice (Iodogen vs. Chloramine-T): Chloramine-T is a harsh, water-soluble oxidant that can inadvertently cleave the sensitive N-O bond of the isoxazole ring. Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) is a mild, solid-phase oxidant that gently oxidizes 124I− to 124I+ without degrading the isoxazole pharmacophore.

Pathway Precursor Isoxazole Precursor (Trialkylstannyl) Intermediate Sigma Complex (Wheland Intermediate) Precursor->Intermediate Electrophilic Attack NaI [124I]NaI (Aqueous) ActiveI Active Electrophile ([124I]I+) NaI->ActiveI Oxidation Oxidant Oxidant (Iodogen) Oxidant->ActiveI Facilitates ActiveI->Intermediate Product [124I]-Isoxazole PET Tracer Intermediate->Product Destannylation Waste Organotin Waste Intermediate->Waste Leaving Group

Fig 1: Mechanistic pathway of electrophilic radioiodination via destannylation.

Detailed Experimental Protocol

This protocol describes a self-validating system for synthesizing 124I -labeled isoxazoles. The methodology is adapted from optimized destannylation workflows that achieve radiochemical yields of 64 ± 12% for isoxazole derivatives [3].

Materials Required
  • Precursor: Tributylstannyl-isoxazole derivative (1 mg/mL in anhydrous ethanol).

  • Radionuclide: [ 124I ]NaI in 0.02 M NaOH (100–200 MBq).

  • Oxidant: Iodogen-coated reaction vessels (10 µg Iodogen evaporated from chloroform).

  • Quenching Agent: Sodium metabisulfite ( Na2​S2​O5​ , 0.1 M in water).

Step-by-Step Methodology
  • Precursor Activation: Add 50 µL of the stannyl-isoxazole precursor solution (50 µg) to the Iodogen-coated reaction vial. Rationale: Ethanol ensures the lipophilic precursor remains in solution while being miscible with the aqueous radioisotope.

  • Radioisotope Addition: Add 100–200 MBq of[ 124I ]NaI (typically 10–20 µL).

  • Oxidation & Labeling: Add 50 µL of 0.1 M phosphate buffer (pH 2.5) to initiate the reaction. Incubate at room temperature for 15 minutes with gentle agitation. Rationale: The acidic pH accelerates the oxidation of iodide to the active electrophile while preventing the hydrolysis of the stannyl group.

  • Quenching: Terminate the reaction by adding 50 µL of 0.1 M Na2​S2​O5​ . Rationale: This reduces unreacted 124I+ back to 124I− , preventing unwanted side reactions during purification.

  • Purification: Inject the mixture onto a semi-preparative Reversed-Phase HPLC (C18 column). Elute using an isocratic mixture of Acetonitrile/Water (e.g., 60/40 v/v) containing 0.1% TFA. Collect the radioactive fraction corresponding to the intact 124I -isoxazole.

  • Formulation: Evaporate the HPLC solvent under a stream of nitrogen at 60°C. Reconstitute the dried tracer in 10% Ethanol/90% Saline for intravenous injection.

Workflow Step1 1. Precursor Activation Dissolve stannyl-isoxazole in EtOH Step2 2. Radioisotope Addition Add [124I]NaI (100-200 MBq) Step1->Step2 Step3 3. Oxidation Add Buffer (pH 2.5) to Iodogen tube, 15 min Step2->Step3 Step4 4. Quenching Add Na2S2O5 to neutralize oxidant Step3->Step4 Step5 5. Purification Semi-prep HPLC (C18 column) Step4->Step5 Step6 6. Formulation Evaporate, reconstitute in 10% EtOH/Saline Step5->Step6

Fig 2: Step-by-step experimental workflow for the radiosynthesis of [124I]-labeled isoxazoles.

Quantitative Data & Quality Control

To ensure the protocol operates as a self-validating system, analytical radio-HPLC must be performed on the formulated product. The presence of a single radioactive peak co-eluting with the non-radioactive reference standard confirms identity and radiochemical purity (RCP).

Target PathologyTracer ScaffoldRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific Activity (GBq/µmol)
Neuroinflammation COX-2 Isoxazole Analog45 - 55%> 98%> 70
Oncology HSP90 Isoxazole-Resorcinol50 - 60%> 99%> 100
Parkinson's Disease α -Synuclein Isoxazole64 ± 12%> 99%> 85

Table 1: Typical quality control parameters for radioiodinated isoxazole derivatives across different biological targets.

Troubleshooting & In Vivo Considerations

Even with a successful radiosynthesis, in vivo performance can be compromised by metabolic instability.

  • Issue: High Bone Uptake in PET Images.

    • Cause: Free 124I− accumulating in the thyroid and bones indicates in vivo deiodination. This occurs when the iodine atom is placed on an electron-rich aromatic ring, making it susceptible to hepatic dehalogenases.

    • Solution: Structurally modify the precursor to place the stannyl leaving group on a sterically hindered or electron-deficient position of the isoxazole's pendant aryl ring. This increases the activation energy required for enzymatic deiodination, ensuring the PET signal accurately reflects the biodistribution of the intact tracer rather than free radiometabolites.

  • Issue: Low Radiochemical Yield.

    • Cause: Protodestannylation (replacement of the tin group with hydrogen instead of iodine) due to excessive moisture or highly acidic conditions before the oxidant is added.

    • Solution: Ensure all precursors are stored in anhydrous conditions and verify the pH of the phosphate buffer strictly remains at 2.5.

References

  • Laube M., Kniess T., Pietzsch J. (2013). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules. URL:[Link]

  • Vermeulen K., Naus E., Ahamed M., et al. (2019). Evaluation of [11C]NMS-E973 as a PET tracer for in vivo visualisation of HSP90. Theranostics. URL:[Link]

  • Janssen B., Tian G., Lengyel-Zhand Z., et al. (2023). Identification of a Putative α-synuclein Radioligand Using an in silico Similarity Search. Molecular Imaging and Biology. URL:[Link]

Method

Application Note: Regioselective O-Alkylation of 5-Hydroxy-3-(4-iodophenyl)isoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS: 1692378-88-3) Introduction & Scientific Rationale 5-Hydroxy-3-(4-iodophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS: 1692378-88-3)

Introduction & Scientific Rationale

5-Hydroxy-3-(4-iodophenyl)isoxazole is a highly versatile heterocyclic building block in modern drug discovery[1],[]. The molecule combines the bioisosteric potential of the 5-hydroxyisoxazole core—often utilized as a carboxylic acid or phenol mimic—with the strategic placement of a 4-iodophenyl moiety. This iodo-aryl group serves as an ideal synthetic handle for downstream late-stage functionalization via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The Regioselectivity Challenge

Functionalizing the isoxazole core presents a notorious chemoselective hurdle. In solution, 5-hydroxyisoxazoles exist in a dynamic tautomeric equilibrium with their isoxazol-5(4H)-one counterparts[3]. Because the heterocycle possesses three distinct nucleophilic sites (the N2 atom, the C4 atom, and the exocyclic O5 atom), standard alkylation conditions typically yield a complex mixture of regioisomers.

According to the Curtin-Hammett principle, the product distribution in these reactions does not simply mirror the ground-state tautomeric ratio. Instead, it is dictated by the relative activation energies of the competing transition states[3]. Therefore, achieving absolute O-alkylation requires a strategic manipulation of the reaction mechanism to exclusively lower the activation barrier for oxygen attack.

G cluster_0 Tautomeric Equilibrium OH 5-Hydroxyisoxazole (OH Form) NH Isoxazol-5(4H)-one (CH/NH Form) OH->NH Tautomerization O_Alk O-Alkylation (Target) OH->O_Alk Mitsunobu / Ag2CO3 N_Alk N-Alkylation (Side Product) NH->N_Alk Polar aprotic / K2CO3 C_Alk C-Alkylation (Side Product) NH->C_Alk Pd-catalysis

Fig 1. Tautomeric equilibrium and competing alkylation pathways of the isoxazole core.

Mechanistic Causality: Directing O-Alkylation

To achieve regioselective O-alkylation while preserving the sensitive 4-iodophenyl group, strong bases (e.g., n-BuLi, NaH) must be avoided, as they risk halogen-metal exchange or promote non-selective N/C-alkylation. Instead, two field-proven methodologies leverage Hard-Soft Acid-Base (HSAB) theory to force O-selectivity:

  • The Mitsunobu Reaction: This is the gold standard for O-alkylation of tautomeric heterocycles[4],[5]. By activating a primary or secondary alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), an alkoxyphosphonium intermediate is formed. The exocyclic oxygen of the 5-hydroxy tautomer—being the "hardest" nucleophilic center—preferentially attacks this hard electrophile, completely bypassing N- or C-alkylation.

  • Silver-Mediated Alkylation: When using alkyl halides, substituting standard alkali bases (K₂CO₃) with Silver Carbonate (Ag₂CO₃) shifts the regioselectivity. Silver's high halophilicity assists in the abstraction of the halide, generating a carbocation-like "hard" electrophilic center that strongly favors attack by the hard oxygen atom.

Comparative Reaction Data
Alkylation MethodReagentsElectrophileSolventMajor RegioisomerAryl Iodide IntegrityTypical Yield
Standard Basic K₂CO₃ / DMFAlkyl HalideDMFMixed (N/O)Preserved40–60%
Strong Basic NaH / THFAlkyl HalideTHFMixed (N/O/C)High Risk30–50%
Silver-Mediated Ag₂CO₃Alkyl HalideTolueneO-Alkylated Preserved70–85%
Mitsunobu PPh₃, DIAD1° / 2° AlcoholTHFO-Alkylated Preserved75–90%

Experimental Protocols

Protocol A: Regiopure O-Alkylation via Mitsunobu Reaction

This protocol is highly recommended for primary and secondary alkyl groups. It operates under mild, neutral conditions, ensuring zero degradation of the 4-iodophenyl moiety.

Materials:

  • 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 equiv)

  • Target Alcohol (R-OH, 1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol) and the target alcohol (1.2 mmol) in 10 mL of anhydrous THF.

  • Activation: Add PPh₃ (1.5 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Slowly add DIAD (1.5 mmol) dropwise over 10 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate and suppresses the formation of hydrazine byproducts.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–18 hours under Argon.

  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure O-alkylated product.

G Step1 1. Dissolve Isoxazole & Alcohol in dry THF Step2 2. Add PPh3 at 0 °C under Argon Step1->Step2 Step3 3. Dropwise addition of DIAD (Maintain <5 °C) Step2->Step3 Step4 4. Warm to RT & Stir (12-18 h) Step3->Step4 Step5 5. Evaporate & Purify via Column Chromatography Step4->Step5 Product Regiopure O-Alkylated Isoxazole Step5->Product

Fig 2. Step-by-step workflow for the Mitsunobu-driven O-alkylation.

Protocol B: Silver-Mediated O-Alkylation

Use this protocol when the electrophile is strictly an alkyl halide (e.g., methyl iodide, benzyl bromide) and Mitsunobu conditions are not applicable.

Materials:

  • 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 equiv)

  • Alkyl Halide (R-X, 1.2 equiv)

  • Silver Carbonate (Ag₂CO₃, 1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In an amber round-bottom flask (to protect light-sensitive silver salts), suspend 5-Hydroxy-3-(4-iodophenyl)isoxazole (1.0 mmol) and Ag₂CO₃ (1.5 mmol) in 10 mL of anhydrous Toluene.

  • Stirring: Stir the suspension at room temperature for 15 minutes to allow the formation of the silver-isoxazole complex.

  • Alkylation: Add the alkyl halide (1.2 mmol) in one portion.

  • Heating: Heat the reaction mixture to 60 °C and stir for 16 hours. Causality Note: Toluene is preferred over polar aprotic solvents (like DMF) because non-polar solvents suppress the solvent-separated ion pairs that typically lead to N-alkylation.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver salts. Wash the Celite pad with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography.

References

  • Pehere, A. D., et al. "Isoxazolone Based Inhibitors of p38 MAP Kinases." Journal of Medicinal Chemistry, 2008, 51(15), 4601–4608. Available at: [Link]

  • Desimoni, G., et al. "Chemistry and Properties of Isoxazol-5-ones." Targets in Heterocyclic Systems, 2005. Available at: [Link]

  • Minnaard, A. J., et al. "Racemic Total Synthesis of Elmonin and Pratenone A, from Streptomyces, Using a Common Intermediate Prepared by peri-Directed C–H Functionalization." PMC, 2022. Available at:[Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling Protocols for 4-Iodophenyl Isoxazole Derivatives

Introduction and Strategic Rationale Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, COX-2 inhibitors, and LpxC inhibitors. The strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, COX-2 inhibitors, and LpxC inhibitors. The strategic functionalization of the 4-phenyl ring on an isoxazole core via carbon-carbon bond formation allows for the rapid expansion of the pharmacophore. As demonstrated in recent literature, such as the1[2], the Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed alkynylation—is the premier methodology for coupling 4-iodophenyl isoxazoles with terminal alkynes.

This application note details a highly optimized, self-validating protocol for this transformation. We specifically target the 4-iodophenyl substrate because the aryl iodide bond possesses a significantly lower bond dissociation energy compared to bromides or chlorides. This enables rapid oxidative addition to the Pd(0) center under exceptionally mild conditions, thereby preserving sensitive functional groups on the isoxazole ring and preventing unwanted ring-opening side reactions.

Mechanistic Causality and Experimental Design

To achieve high yields and chemoselectivity, every reagent in the Sonogashira coupling must be selected with strict mechanistic intent[3]:

  • Catalyst Selection (Pd(PPh3)2Cl2): This Pd(II) precatalyst is air-stable and easily handled. In situ, it is reduced by the terminal alkyne or the amine base to the catalytically active 14-electron Pd(0) species.

  • Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper(I) acetylide. This intermediate drastically accelerates the transmetalation step, transferring the alkyne to the Pd(II)-aryl complex.

  • Base (Et3N or DIPEA): The amine base acts as both a proton scavenger (neutralizing the HI byproduct) and a coordinating ligand. It facilitates the deprotonation of the alkyne prior to copper acetylide formation.

  • Atmospheric Control (Argon/Nitrogen): Rigorous exclusion of oxygen is non-negotiable. In the presence of O2, the copper acetylide undergoes rapid Glaser homocoupling, consuming the valuable alkyne and generating a highly conjugated diyne impurity that is notoriously difficult to separate from the desired product.

SonogashiraMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (4-Iodophenyl Isoxazole) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I L2 OxAdd->PdII TransMet Transmetalation (Cu-Alkyne Complex) PdII->TransMet PdII_Alk Pd(II) Intermediate Ar-Pd-Alkyne L2 TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Alkynylphenyl Isoxazole RedElim->Product

Catalytic cycle of the Sonogashira coupling for 4-iodophenyl isoxazoles.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the 4-alkynylphenyl isoxazole derivative while minimizing Glaser homocoupling. These parameters are synthesized from established 4[4].

EntryCatalyst (mol%)Co-catalyst (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh3)2Cl2 (5%)CuI (10%)Et3N (3.0)THFRT485%
2Pd(PPh3)4 (5%)CuI (10%)DIPEA (3.0)DMF60292%
3Pd(OAc)2 (5%) + PPh3CuI (10%)K2CO3 (3.0)DMF/H2O80678%
4Pd(PPh3)2Cl2 (5%)NoneEt3N (3.0)THF601245%*

*Note: Entry 4 demonstrates the critical causality of the CuI co-catalyst; without it, the transmetalation step becomes the rate-limiting bottleneck, drastically reducing yield and requiring elevated temperatures.

Experimental Protocol

Reagent Preparation and Degassing
  • Solvent Preparation: Transfer 10 mL of anhydrous DMF (or THF) into a Schlenk flask. Degas the solvent using the freeze-pump-thaw method (minimum 3 cycles) or by sparging vigorously with high-purity Argon for 30 minutes.

  • Base Preparation: Distill Triethylamine (Et3N) or DIPEA over calcium hydride (CaH2) prior to use to remove trace moisture. Store under Argon.

Reaction Assembly (Schlenk Technique)
  • To an oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the 4-iodophenyl isoxazole derivative (1.0 mmol).

  • Add Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).

  • Seal the flask with rubber septa and purge the system with Argon (evacuate and backfill 3 times).

  • Inject the degassed solvent (10 mL) and the anhydrous amine base (3.0 mmol) via syringe.

  • Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes. Causality Note: Slow addition of the alkyne maintains a low steady-state concentration, further suppressing the Glaser homocoupling side reaction.

Execution and Self-Validating Monitoring
  • Stir the reaction mixture at room temperature (if using THF) or heat to 60 °C (if using DMF) under a positive pressure of Argon.

  • Visual Validation: The solution should initially appear yellow/orange. A transition to a dark, homogeneous brown/black indicates active reduction to Pd(0) and progression of the reaction. Warning: A shift to a blue or green hue indicates oxidation of Cu(I) to Cu(II), signifying a critical oxygen leak in the system.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc, typically 3:1). The 4-iodophenyl isoxazole starting material is highly UV-active. The product will exhibit a distinct Rf shift and enhanced fluorescence under 365 nm UV light due to the extended conjugated π -system of the newly formed aryl-alkyne axis.

Workup and Purification
  • Upon complete consumption of the starting material (typically 2-4 hours), quench the reaction by diluting with 20 mL of Ethyl Acetate (EtOAc) and filtering the mixture through a short pad of Celite to remove the precipitated palladium black and insoluble copper salts.

  • Wash the organic filtrate with saturated aqueous NH4Cl (3 × 20 mL) to sequester remaining copper ions (the aqueous layer will turn blue as Cu(NH3)4 complexes form).

  • Wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-alkynylphenyl isoxazole derivative.

Workflow Step1 1. Degas Solvents Step2 2. Load Catalysts Step1->Step2 Step3 3. Add Substrates Step2->Step3 Step4 4. React & Monitor Step3->Step4 Step5 5. Quench & Filter Step4->Step5 Step6 6. Purify (Column) Step5->Step6

Step-by-step workflow for the Sonogashira coupling protocol.

References

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances URL:[Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization Source: Journal of Chemical Sciences URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 5-hydroxy-3-(4-iodophenyl)isoxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 5-hydroxy-3-(4-iodophenyl)isoxazole.

The construction of the isoxazole core via the condensation of β -keto esters with hydroxylamine is a fundamental transformation in medicinal chemistry[1]. However, the synthesis of the 4-iodophenyl derivative presents unique regioselectivity, tautomerization, and isolation challenges. This guide synthesizes field-proven troubleshooting logic with mechanistic causality to help you achieve quantitative yields.

Mechanistic Workflow

The synthesis relies on a two-step, one-pot cascade: oxime formation followed by intramolecular cyclization[2]. Understanding this pathway is critical because the intermediate oxime is highly sensitive to the pH of the reaction environment. Furthermore, the final product exists in a tautomeric equilibrium between the 5-hydroxyisoxazole and isoxazol-5(4H)-one forms, which dictates its solubility profile.

SynthesisPathway A Ethyl 3-(4-iodophenyl) -3-oxopropanoate C Oxime Intermediate A->C NaOAc, EtOH Reflux B Hydroxylamine Hydrochloride B->C D 5-Hydroxy-3-(4-iodophenyl) isoxazole C->D Cyclization (-EtOH) E Isoxazol-5(4H)-one (Tautomer) D->E Tautomerization

Reaction pathway for the synthesis of 5-hydroxy-3-(4-iodophenyl)isoxazole and its tautomer.

Troubleshooting FAQs: Causality & Solutions

Q1: My starting material is degrading into a highly polar by-product without forming the desired isoxazole. What is causing this? The Causality: This is a classic symptom of base-catalyzed ester hydrolysis. If you are using a strong base (e.g., NaOH or KOH) to neutralize the hydroxylamine hydrochloride, the base competitively saponifies the ethyl 3-(4-iodophenyl)-3-oxopropanoate into a β -keto acid. This intermediate rapidly decarboxylates under reflux conditions, destroying your starting material. The Solution: Switch to a milder base buffer system. Sodium acetate (NaOAc) is the industry standard because it provides a pH of ~6.5–7.0[1]. This is perfectly calibrated to liberate the free hydroxylamine nucleophile without hydrolyzing the ester moiety.

Q2: The reaction goes to completion by TLC, but my isolated yield is extremely low (< 40%) after the aqueous workup. Where is my product? The Causality: You are likely losing your product in the aqueous waste. 5-Hydroxyisoxazoles are highly acidic (pKa ~ 4.5) because the resulting conjugate base (the isoxazol-5-olate anion) is stabilized by the aromaticity of the ring system. If your aqueous workup is neutral or basic, the product remains partitioned in the aqueous layer as a highly soluble sodium salt. The Solution: You must force protonation. Before extraction or filtration, aggressively acidify the aqueous mixture to pH 2.0–3.0 using 1M HCl. This converts the salt back into the neutral, insoluble 5-hydroxyisoxazole, allowing for quantitative precipitation.

Q3: I see multiple spots on TLC, and NMR shows a mixture of products. How do I improve regioselectivity? The Causality: Hydroxylamine is an ambident nucleophile; both the nitrogen and oxygen atoms can attack electrophiles. If the pH drops too low, or if the reaction is run in an unbuffered system, oxygen-attack can compete, leading to open-chain by-products or the undesired isoxazol-3-ol isomer[3]. The Solution: Regioselectivity is kinetically controlled by maintaining a neutral pH. At pH ~7, the nitrogen atom is significantly more nucleophilic than the oxygen, ensuring exclusive initial attack at the highly electrophilic ketone carbonyl to form the oxime, which then strictly cyclizes onto the ester.

TroubleshootingLogic Start Low Yield Detected (< 40%) CheckTLC TLC Analysis: Is starting material consumed? Start->CheckTLC YesSM Yes (SM Consumed) CheckTLC->YesSM NoSM No (SM Remains) CheckTLC->NoSM CheckByprod Are there multiple spots on TLC? YesSM->CheckByprod CheckpH Check Reaction pH (Target pH 6-7) NoSM->CheckpH AdjustpH Adjust NaOAc equivalents to liberate NH2OH CheckpH->AdjustpH YesBy Yes (Side reactions) CheckByprod->YesBy NoBy No (Product lost) CheckByprod->NoBy OptTemp Avoid strong bases (NaOH) to prevent ester hydrolysis YesBy->OptTemp OptWorkup Acidify workup to pH 2-3 to precipitate product NoBy->OptWorkup

Diagnostic workflow for troubleshooting low yields in isoxazole synthesis.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the necessity of the optimized conditions.

EntryBase (Equivalents)SolventTempWorkup pHIsolated Yield (%)Mechanistic Observation
1NaOH (2.0 eq)EtOH/H₂OReflux7.015%Extensive ester hydrolysis; decarboxylation observed.
2NaOAc (1.5 eq)EtOHReflux7.042%Clean reaction profile, but product lost in aqueous phase.
3 NaOAc (1.5 eq) EtOH Reflux 2.0 89% Optimal conditions; quantitative precipitation achieved.
4Pyridine (2.0 eq)EtOH60°C2.065%Incomplete conversion after 12 hours due to weak basicity.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to guarantee reproducibility.

Reagents:

  • Ethyl 3-(4-iodophenyl)-3-oxopropanoate: 1.0 equivalent (10.0 mmol, 3.18 g)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.5 equivalents (15.0 mmol, 1.04 g)

  • Sodium acetate anhydrous (NaOAc): 1.5 equivalents (15.0 mmol, 1.23 g)

  • Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(4-iodophenyl)-3-oxopropanoate (3.18 g) and absolute ethanol (30 mL). Stir until fully dissolved.

  • Buffer Addition: Add hydroxylamine hydrochloride (1.04 g) followed immediately by anhydrous sodium acetate (1.23 g).

    • Self-Validation Checkpoint: The suspension will initially appear milky. Check the pH of the suspension using a wetted pH strip; it should read between 6.0 and 7.0.

  • Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (80°C oil bath) for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a new, highly polar spot (Rf ~0.2-0.3) confirms complete oxime formation and cyclization.

  • Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

  • Acidic Precipitation (Critical Step): Suspend the concentrated residue in 30 mL of distilled water. Place the flask in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0.

    • Self-Validation Checkpoint: Use a calibrated pH meter or highly sensitive pH paper. A dense, off-white to pale yellow precipitate must form immediately as the pH drops below 4.5.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 15 mL) to remove residual sodium chloride and sodium acetate.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford 5-hydroxy-3-(4-iodophenyl)isoxazole.

References

  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Organics (MDPI)
  • Novel donor-acceptor systems bearing an isoxazol-5-one core Arkivoc

Sources

Optimization

Optimizing catalyst loading for 5-Hydroxy-3-(4-iodophenyl)isoxazole functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific challenges of functionalizing the 4-iodophenyl moiety of 5-hydroxy-3-(4-iodophenyl)isoxazole vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific challenges of functionalizing the 4-iodophenyl moiety of 5-hydroxy-3-(4-iodophenyl)isoxazole via transition-metal catalysis.

While the C(sp²)–I bond is highly reactive and theoretically primed for rapid cross-coupling[1], the 5-hydroxyisoxazole core introduces complex coordination and acidity challenges that frequently poison catalysts. This guide provides a mechanistic, self-validating framework to help you systematically reduce palladium loading from a standard stoichiometric excess (5 mol%) down to highly efficient, economical catalytic regimes (<0.1 mol%) without compromising your yield.

Diagnostic Workflow: Catalyst Optimization

OptimizationWorkflow N1 Start: 5 mol% Pd Catalyst Standard Conditions N2 Conversion > 95%? N1->N2 N3 Halve Pd Loading (e.g., 2.5 mol%) N2->N3 Yes N4 Optimize Base/Solvent (Avoid Strong Bases) N2->N4 No N5 Palladium Black Precipitate Observed? N3->N5 N7 Optimal Loading Reached (0.01 - 0.1 mol%) N3->N7 Limit Reached N4->N1 N5->N2 No N6 Increase L:Pd Ratio (e.g., 2:1 -> 4:1) N5->N6 Yes N6->N3

Workflow for iterative palladium catalyst loading optimization and troubleshooting.

Frequently Asked Questions (FAQs): Mechanistic Causality & Optimization

Q1: Why does the 5-hydroxyisoxazole moiety force me to use higher catalyst loadings (>5 mol%), and how can I bypass this? A: The 5-hydroxyisoxazole ring is not a passive bystander. It exists in tautomeric equilibrium with its isoxazol-5(4H)-one form and possesses a relatively low pKa. When using strong bases (like KOH or NaOtBu) typical in standard Suzuki or Heck couplings[2], the hydroxyl group is deprotonated. This anionic species acts as a bidentate ligand, sequestering the active Pd(0) or Pd(II) species into off-cycle, inactive complexes. Causality-Driven Solution: To step down catalyst loading, you must prevent catalyst sequestration. Switch to a milder, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃) that selectively activates the boronic acid without fully ionizing the isoxazole core. Alternatively, transiently protect the 5-hydroxyl group (e.g., as a THP or silyl ether) prior to coupling.

Q2: As I reduce the Pd loading below 0.5 mol%, my reaction stalls at 60% conversion and I observe a black precipitate. What is happening? A: The black precipitate is "Palladium Black"—bulk, metallic palladium that has aggregated and crashed out of the catalytic cycle. At ultra-low loadings, the steady-state concentration of your active LₙPd(0) species is minute. Because the oxidative addition to the C(sp²)–I bond of the iodophenyl group is extremely fast[1], the catalyst spends most of its time waiting for the slower transmetalation step. During this resting state, under-ligated Pd(0) intermediates aggregate. Causality-Driven Solution: As established in continuous flow and low-loading methodologies, increasing the ligand-to-palladium (L:Pd) ratio is critical to stabilizing the monomeric Pd(0) species and preventing Palladium Black precipitation[3]. Increase your L:Pd ratio from the standard 2:1 to 4:1 or even 6:1.

Q3: What is the optimal ligand class to achieve ppm-level (≤0.01 mol%) catalyst loading for this specific substrate? A: To achieve parts-per-million (ppm) loadings, the ligand must be highly electron-rich (to accelerate oxidative addition) and sterically demanding (to accelerate reductive elimination and prevent aggregation). N-heterocyclic carbenes (NHCs) or dialkylbiaryl phosphines (like XPhos or SPhos) are ideal. Recent studies demonstrate that dimeric hydroxo-Pd-NHC complexes can drive cross-couplings at loadings as low as 0.001 mol%[4].

Troubleshooting Specific Issues

Issue: Significant formation of the deiodinated byproduct (5-hydroxy-3-phenylisoxazole) instead of the cross-coupled product. Root Cause: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (if aliphatic solvents/reagents are present) or protonation instead of transmetalation. This is exacerbated if the transmetalating agent (e.g., boronic acid) is insoluble or degrades. Actionable Fix: Ensure your solvent is thoroughly degassed. Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to maximize boronic acid solubility and accelerate transmetalation, thereby outcompeting the protode-palladation pathway.

Issue: Heterogeneous catalysts (e.g., Pd/C or Pd-nanosponges) show zero conversion despite working for other aryl iodides. Root Cause: The polar 5-hydroxyisoxazole moiety can strongly adsorb onto the heterogeneous support (like carbon or cellulose), restricting the diffusion of the substrate to the active Pd sites. Actionable Fix: If using heterogeneous systems like Pd-loaded cellulose nanosponges (which can otherwise achieve >90% yields at 0.45 mol% Pd[5]), add a phase-transfer catalyst (e.g., TBAB) to facilitate the desorption of the polar product from the catalyst surface.

Quantitative Data: Catalyst Loading vs. Yield Matrix

To provide a benchmark for your optimization, the following table summarizes the expected performance matrix when coupling 5-hydroxy-3-(4-iodophenyl)isoxazole with phenylboronic acid using a Pd(OAc)₂/XPhos system in Dioxane/H₂O.

Pd Loading (mol%)L:Pd RatioBaseTime (h)Conversion (%)Pd Black Observed?
5.02:1KOH245% (Decomp.)Yes
1.02:1K₃PO₄4>99%No
0.52:1K₃PO₄882%Yes (Late stage)
0.14:1K₃PO₄1296%No
0.01 (100 ppm)6:1K₃PO₄2488%Trace

Standardized Methodology: Self-Validating Protocol for 0.1 mol% Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: it includes built-in analytical checkpoints to ensure the causality of any failure can be traced back to a specific step.

Step 1: Reagent Preparation & Degassing (Critical for Low Loading)

  • In a nitrogen-filled glovebox, weigh 5-hydroxy-3-(4-iodophenyl)isoxazole (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.5 equiv, 1.5 mmol) into an oven-dried Schlenk tube.

  • Add K₃PO₄ (2.0 equiv, 2.0 mmol). Validation Check: Ensure K₃PO₄ is strictly anhydrous; clumped base indicates moisture absorption, which will skew the effective pKa and risk ionizing the isoxazole.

  • In a separate vial, prepare a stock solution of Pd(OAc)₂ (0.001 mmol, 0.1 mol%) and XPhos (0.004 mmol, 0.4 mol%, L:Pd = 4:1) in 1 mL of anhydrous 1,4-Dioxane. Stir for 15 minutes until a uniform color develops (verifying active catalyst formation).

Step 2: Reaction Assembly 4. Add 3 mL of degassed 1,4-Dioxane and 1 mL of degassed DI water to the Schlenk tube containing the substrates. 5. Inject the 1 mL catalyst stock solution into the Schlenk tube. 6. Seal the tube, remove it from the glovebox, and heat to 80 °C under vigorous stirring (800 rpm) to overcome mass transfer limitations in the biphasic mixture.

Step 3: In-Process Validation (Sampling) 7. At t = 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer. 8. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

  • Self-Validation: You should observe <5% of the deiodinated byproduct (m/z ~161). If the starting material (m/z ~287) is >50% consumed without Pd black formation, the catalytic cycle is stable and transmetalation is successfully outcompeting catalyst degradation.

Step 4: Workup & Isolation 9. After 12 hours, cool to room temperature. The aqueous layer should be slightly basic (pH ~8-9). 10. Acidify carefully with 1M HCl to pH 5 to fully protonate the 5-hydroxyisoxazole product, ensuring it partitions into the organic phase. 11. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • Benchchem. "5-Hydroxy-3-(4-iodophenyl)isoxazole". Benchchem.
  • MDPI. "Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions". MDPI.
  • Preprints.org. "Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes". Preprints.org.
  • Chemical Society Reviews. "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations". RSC Publishing.
  • PMC. "Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions". NIH.gov.

Sources

Troubleshooting

Best practices for the purification and recrystallization of iodophenyl isoxazoles

Technical Support Center: Purification and Recrystallization of Iodophenyl Isoxazoles Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of Iodophenyl Isoxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying iodophenyl isoxazoles. The presence of both a highly polarizable, heavy iodine atom and a heteroaromatic isoxazole ring creates complex solubility profiles. This guide moves beyond basic procedures, explaining the thermodynamic and kinetic causality behind each step to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Troubleshooting Crystallization and "Oiling Out"

Q1: My iodophenyl isoxazole consistently "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. Why does this happen, and how can I force nucleation?

A1: "Oiling out" occurs when the target compound's melting point in the solvent mixture drops below the temperature at which it phase-separates, creating a metastable, supercooled liquid rather than a crystalline solid[1]. Iodophenyl isoxazoles are particularly prone to this because the heavy iodine atom increases the molecule's lipophilicity and polarizability, which can disrupt the highly ordered hydrogen-bonding or dipole-dipole networks required for the isoxazole ring to form a rigid crystal lattice.

Causality & Solutions:

  • Residual Extraction Solvents: Even trace amounts of volatile organic solvents (like dichloromethane from your workup) act as plasticizers, drastically lowering the lattice energy. Fix: Ensure absolute removal of volatile solvents under high vacuum before attempting recrystallization[1].

  • Excessive Anti-Solvent: Adding too much non-polar anti-solvent (e.g., hexanes) too quickly forces the compound out of solution faster than it can nucleate, resulting in an oil. Fix: Reheat the mixture until the oil redissolves, add a few drops of the "good" solvent (e.g., ethyl acetate) to lower the supersaturation level, and cool at a much slower rate.

  • Lack of Nucleation Sites: The activation energy for initial crystal formation is high. Fix: Scratch the inside of the flask at the liquid meniscus with a glass rod. The micro-abrasions provide a high-energy surface for heterogeneous nucleation[1].

RecrystallizationTroubleshooting A Crude Iodophenyl Isoxazole B Dissolve in minimal hot EtOAc A->B C Add Hexane dropwise until cloudy Cool slowly to RT B->C D Result: Oiling Out (Metastable Liquid Phase) C->D Solvation > Lattice Energy E Result: Crystal Nucleation (Solid Phase) C->E Optimal Supersaturation F Reheat, add 1-2 drops EtOAc Scratch flask / Add seed crystal D->F G Filter, wash with cold Hexane Dry under vacuum E->G F->C Re-attempt cooling

Workflow for troubleshooting metastable liquid phase separation ("oiling out") in isoxazoles.

Section 2: Quantitative Solvent Selection

Q2: Which solvent systems provide the highest purity and yield for iodophenyl isoxazoles?

A2: The optimal solvent system balances the solubility of the isoxazole core (polar) and the iodophenyl moiety (non-polar). Based on empirical data and patent literature, an Ethyl Acetate/n-Hexane system at a 1:3 volume ratio is the gold standard for diphenyl and iodophenyl isoxazoles, consistently yielding >99% purity[2].

Table 1: Quantitative Comparison of Purification Solvents for Iodophenyl Isoxazoles

Solvent SystemTypical Ratio (v/v)Expected PurityTypical YieldMechanistic Rationale
EtOAc : n-Hexane 1:3>99.0%70–90%Optimal gradient. EtOAc dissolves the polar core; n-hexane selectively precipitates the product while leaving lipophilic impurities in solution[2].
DCM : n-Pentane 1:10>92.0%~74%Used for highly soluble, low-melting iodophenyl isoxazoles. Promotes rapid precipitation via halogen bonding disruption[3].
Ethanol : Water Variable>95.0%60–80%Best for highly polar derivatives (e.g., amino-iodophenyl isoxazoles). Water acts as a strong anti-solvent[1].
PE : EtOAc (Chromatography)20:1 to 10:1>98.0%~82%Mandatory when crude purity is <80% or when the compound remains an intractable oil[4].

Section 3: Self-Validating Recrystallization Protocol

Q3: How do I execute a flawless recrystallization that verifies its own success at each step?

A3: Follow this self-validating methodology using the EtOAc/n-Hexane system. This protocol is designed so that if a step fails, the visual feedback immediately dictates the corrective action.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude iodophenyl isoxazole in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) while stirring until completely dissolved.

    • Validation Check: If dark, insoluble particulates remain, they are likely polymeric byproducts or inorganic salts. Perform a hot gravity filtration to remove them.

  • Anti-Solvent Titration: While keeping the solution near boiling, add hot n-Hexane dropwise. Stop immediately when the solution exhibits a persistent, faint cloudiness that does not disappear upon swirling.

    • Causality: This cloudiness indicates you have reached the exact boundary of the metastable zone. The solution is perfectly saturated.

  • Annealing (Cooling): Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Do not place it in an ice bath yet.

    • Validation Check: Watch the bottom of the flask. If an oil droplet forms, your supersaturation was too high. Reheat to dissolve, add exactly 2 drops of EtOAc, and cool again. If sharp needles or plates form, the thermodynamic pathway is correct.

  • Maturation: Once crystal growth at room temperature ceases, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield by lowering the solubility limit.

  • Harvesting: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold n-hexane (not EtOAc) to remove surface impurities without dissolving the product[2]. Dry under high vacuum.

Section 4: Alternative Purification Strategies

Q4: What if my compound refuses to crystallize or is heavily contaminated with structural isomers?

A4: If the crude purity is below 80%, the impurities will continuously disrupt the crystal lattice, making recrystallization impossible. In these cases, you must pivot to alternative methods.

  • Silica Gel Chromatography: For highly contaminated oils, such as 5-chloro-3-(2-iodophenyl)isoxazoles, column chromatography is required. A gradient elution starting from Petroleum Ether (PE) to EtOAc (20:1 to 10:1) effectively separates regioisomers and unreacted starting materials[4].

  • Group-Assisted Purification (GAP): If you are synthesizing the isoxazole from 3-(dimethylamino)-1-arylprop-2-en-1-ones in aqueous media, you can bypass chromatography entirely. GAP chemistry leverages the hydrophobic nature of the newly formed iodophenyl isoxazole, causing it to precipitate directly out of the aqueous reaction mixture as a pure solid, requiring only suction filtration[5].

PurificationLogic Start Crude Mixture Analysis (TLC/NMR) HighPurity Purity > 85% Minor byproducts Start->HighPurity LowPurity Purity < 85% Complex oil Start->LowPurity Recryst Recrystallization (EtOAc/Hexane 1:3) HighPurity->Recryst Chromato Silica Column (PE/EtOAc 20:1) LowPurity->Chromato GAP Group-Assisted Purification (Water) LowPurity->GAP If aqueous synthesis Pure Pure Iodophenyl Isoxazole (>99% HPLC) Recryst->Pure Chromato->Pure GAP->Pure

Decision matrix for selecting the appropriate purification pathway based on crude impurity profiles.

References

  • A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole (CN106146424A)
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media National Institutes of Health (PMC)[Link]

  • Stable 2-Azaallyl Salts as a Bridge between 2H-Azirines and Densely Functionalized 2H-Pyrroles The Journal of Organic Chemistry (ACS Publications)[Link]

  • Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt Beilstein Journal of Organic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Hydroxy-3-(4-iodophenyl)isoxazole vs 5-Hydroxy-3-(4-bromophenyl)isoxazole reactivity

The functionalization of heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the 5-hydroxyisoxazole scaffold is highly prized as a bioisostere for carboxylic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the 5-hydroxyisoxazole scaffold is highly prized as a bioisostere for carboxylic acids. When designing late-stage cross-coupling strategies, the choice of the halogen handle on the 3-phenyl ring—specifically comparing 5-hydroxy-3-(4-iodophenyl)isoxazole[1] to its bromo analogue—profoundly impacts synthetic efficiency.

As a Senior Application Scientist, I have structured this guide to dissect the reactivity divergence between these two substrates. We will focus on the thermodynamic and kinetic principles that dictate their performance in palladium-catalyzed cross-couplings, and provide a self-validating experimental framework for their use.

Mechanistic Causality: Halogen Effects on Oxidative Addition

The fundamental difference in reactivity between the iodo and bromo variants lies in the oxidative addition step of the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C–I bond is inherently weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This thermodynamic difference makes the carbon-iodine bond significantly easier to cleave.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. Density functional theory (DFT) studies demonstrate that aryl iodides coordinate linearly to the palladium center via the iodine atom, establishing a highly stable transition state that dramatically lowers the activation barrier for oxidative addition[2]. Consequently, kinetic factors strongly favor the reactivity of aryl iodides over aryl bromides[3].

  • Isoxazole Ring Preservation: For sensitive heterocycles like 5-hydroxyisoxazoles, this kinetic advantage is not merely a matter of reaction rate—it is a matter of substrate survival. The isoxazole ring is susceptible to base-catalyzed ring cleavage (forming azirines or nitriles) at elevated temperatures. Because the iodo variant undergoes oxidative addition more readily, it permits the use of milder bases and lower temperatures, effectively decoupling the desired cross-coupling pathway from thermal degradation pathways.

Comparative Performance Data

The quantitative differences in physical properties and reaction requirements are summarized below to guide your synthetic planning.

Parameter5-Hydroxy-3-(4-iodophenyl)isoxazole5-Hydroxy-3-(4-bromophenyl)isoxazole
Halogen Substitution Iodine (I)Bromine (Br)
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Fast (Low Activation Barrier)[3]Slower (Higher Activation Barrier)[3]
Typical Suzuki Coupling Temp. 40°C – 60°C80°C – 110°C
Base Compatibility Mild bases (e.g., K₂HPO₄, Na₂CO₃)Stronger bases often required (e.g., Cs₂CO₃)
Isoxazole Ring Stability High (due to milder conditions)Moderate to Low (risk of base-catalyzed cleavage)

Logical Workflow of Reactivity Divergence

The following diagram illustrates the logical relationship between the chosen halogen, the resulting kinetics, and the ultimate fate of the isoxazole core during cross-coupling.

ReactivityComparison Start 3-(4-Halophenyl)-5-hydroxyisoxazole Starting Material Iodo X = Iodo (CAS: 1692378-88-3) Start->Iodo Bromo X = Bromo Start->Bromo OxAdd_I Oxidative Addition Fast Kinetics Iodo->OxAdd_I Pd(0) Catalyst OxAdd_Br Oxidative Addition Slower Kinetics Bromo->OxAdd_Br Pd(0) Catalyst Cond_I Mild Conditions (60°C, Weak Base) OxAdd_I->Cond_I Low Ea Cond_Br Harsh Conditions (90°C+, Strong Base) OxAdd_Br->Cond_Br High Ea Success High Yield Cross-Coupled Product Cond_I->Success Core Preserved Degradation Risk of Isoxazole Ring Cleavage Cond_Br->Degradation Thermal/Base Stress Cond_Br->Success Highly Optimized

Figure 1: Reactivity and condition requirements for iodo- vs bromo-substituted isoxazoles.

Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It leverages the specific pKa of the 5-hydroxyisoxazole core to drive both the reaction stoichiometry and the isolation strategy.

Objective: Couple the isoxazole building block with a standard arylboronic acid without the need for prior protection of the 5-hydroxy group.

Step 1: Reagent Assembly & Stoichiometry Causality

  • Substrate: 1.0 mmol of 5-Hydroxy-3-(4-iodophenyl)isoxazole OR 5-Hydroxy-3-(4-bromophenyl)isoxazole.

  • Partner: 1.2 mmol Arylboronic acid.

  • Catalyst: 0.05 mmol (5 mol%) Pd(dppf)Cl₂. (Note: For the bromo variant, consider switching to Pd₂(dba)₃ with an electron-rich ligand like XPhos to accelerate the slower oxidative addition).

  • Base: 3.0 mmol K₂CO₃ (Aqueous 2M solution).

    • Causality Check: The 5-hydroxy group is highly acidic (pKa ~4.5) and exists in tautomeric equilibrium with the isoxazol-5-one form. To prevent catalyst poisoning and ensure transmetalation, 3.0 equivalents of base are strictly required (1.0 equiv to deprotonate the isoxazole, 2.0 equiv to activate the boronic acid).

  • Solvent: 10 mL 1,4-Dioxane.

Step 2: Degassing (Critical)

  • Action: Sparge the solvent mixture with Argon for 15 minutes prior to catalyst addition.

  • Causality Check: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which leads to homocoupling of the boronic acid and premature catalyst deactivation.

Step 3: Reaction Execution

  • Iodo-variant: Heat to 60°C for 4-6 hours. The weaker C–I bond allows for complete conversion at lower thermal stress, preserving the isoxazole core[2].

  • Bromo-variant: Heat to 90°C for 12-18 hours. The higher activation energy for C–Br oxidative addition necessitates elevated temperatures[3], which inherently increases the risk of base-catalyzed isoxazole ring-opening.

Step 4: Workup & Isolation (Self-Validation)

  • Action: Cool to room temperature, dilute with 10 mL water, and wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove organic impurities, unreacted boronic acid, and catalyst ligands. Carefully acidify the aqueous layer to pH 3 using 1M HCl. Filter the resulting precipitate.

  • Causality Check: Because the product contains an acidic 5-hydroxyisoxazole moiety, it remains in the aqueous layer as a highly water-soluble potassium salt during the alkaline reaction. Acidification selectively protonates the 5-hydroxy group, neutralizing the molecule and forcing the pure cross-coupled product to precipitate out of the aqueous phase, effectively self-purifying the compound without the need for chromatography.

References[1] Title: 5-Hydroxy-3-(4-iodophenyl)isoxazole - Benchchem

Sources

Comparative

Comparing cross-coupling efficiency: iodophenyl vs chlorophenyl isoxazole derivatives

Comparing Cross-Coupling Efficiency: Iodophenyl vs. Chlorophenyl Isoxazole Derivatives The Isoxazole Functionalization Dilemma The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparing Cross-Coupling Efficiency: Iodophenyl vs. Chlorophenyl Isoxazole Derivatives

The Isoxazole Functionalization Dilemma

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory agents, antibiotics, and neurological therapeutics[1]. In modern drug development, late-stage functionalization of the isoxazole core via transition-metal-catalyzed cross-coupling (such as the Suzuki-Miyaura or Buchwald-Hartwig reactions) is a critical workflow for generating diverse structure-activity relationship (SAR) libraries.

When designing these synthetic routes, researchers face a fundamental choice: should they employ an iodophenyl or a chlorophenyl isoxazole derivative as the electrophile? As an application scientist, I frequently see campaigns stall because the electrophile was chosen based on availability rather than mechanistic suitability. This guide objectively compares the cross-coupling efficiency of these two derivatives, providing the mechanistic causality, quantitative data, and validated protocols necessary to optimize your synthetic strategy.

Mechanistic Causality: The Halogen Effect on Catalysis

The efficiency of palladium- or nickel-catalyzed cross-coupling is fundamentally dictated by the oxidative addition step, where the low-valent metal center inserts into the carbon-halogen (C-X) bond.

  • Iodophenyl Isoxazoles (The Kinetic Choice): The C-I bond possesses a relatively low bond dissociation energy (BDE) of approximately 65 kcal/mol[2]. This weak bond undergoes rapid oxidative addition even with simple, inexpensive ligands like triphenylphosphine (PPh 3​ ) at room temperature. However, this high reactivity comes at the cost of chemical stability; aryl iodides are light-sensitive and highly prone to undesired homocoupling or dehalogenation side reactions if the stoichiometry is not strictly controlled.

  • Chlorophenyl Isoxazoles (The Scalable Choice): The C-Cl bond is significantly stronger, with a BDE of roughly 96 kcal/mol[2]. Historically, this thermodynamic barrier made aryl chlorides inert under standard cross-coupling conditions. To overcome this, modern protocols utilize specialized, electron-rich, and sterically bulky ligands (such as dialkylbiaryl phosphines like XPhos or N-heterocyclic carbenes). The electron-rich nature of the ligand increases the electron density on the Pd center, facilitating the cleavage of the strong C-Cl bond, while the steric bulk accelerates the final reductive elimination step[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst ArI Iodophenyl Isoxazole (C-I BDE ~65 kcal/mol) Pd0->ArI ArCl Chlorophenyl Isoxazole (C-Cl BDE ~96 kcal/mol) Pd0->ArCl OA_I Fast Oxidative Addition (Standard Ligands e.g., PPh3) ArI->OA_I OA_Cl Slow Oxidative Addition (Requires Bulky Ligands e.g., XPhos) ArCl->OA_Cl PdII Pd(II) Aryl Halide Complex OA_I->PdII OA_Cl->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Isoxazole Product RedElim->Product

Figure 1: Catalytic cycle highlighting the divergence in oxidative addition between Ar-I and Ar-Cl.

Quantitative Performance Matrix

Table 1 summarizes the typical performance metrics for the Suzuki-Miyaura cross-coupling of iodophenyl and chlorophenyl isoxazoles with a standard aryl boronic acid.

ParameterIodophenyl IsoxazoleChlorophenyl Isoxazole
C-X Bond Dissociation Energy ~65 kcal/mol~96 kcal/mol
Typical Catalyst / Ligand Pd(PPh 3​ ) 4​ or Pd(dppf)Cl 2​ Pd 2​ (dba) 3​ / XPhos or RuPhos
Reaction Temperature 25 °C – 60 °C80 °C – 110 °C
Reaction Time 1 – 4 hours12 – 24 hours
Average Yield (Optimized) 85% – 95%75% – 90%
Precursor Stability Low (Light/Heat sensitive)High (Bench-stable)
Cost / Scalability High Cost / Poor ScalabilityLow Cost / Excellent Scalability

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in checkpoints to verify reaction progression and explains the causality behind the reagent choices.

Protocol A: Mild Suzuki-Miyaura Coupling of Iodophenyl Isoxazole

Objective: Achieve high-yielding cross-coupling under mild conditions to preserve sensitive functional groups on the isoxazole ring.

  • Preparation: In a flame-dried Schlenk tube, combine the iodophenyl isoxazole (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh 3​ ) 4​ (5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of THF and 2M aqueous Na 2​ CO 3​ (3:1 ratio).

    • Causality: Degassing via sparging with argon for 15 minutes is critical; ambient oxygen rapidly degrades the electron-rich Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Reaction Execution: Stir the mixture at 40 °C.

    • Self-Validation: Monitor via GC-MS. The rapid disappearance of the heavy iodine isotope cluster (M + and M + +2) within 1–2 hours confirms successful oxidative addition and transmetalation.

  • Workup: Quench with deionized water, extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Ligand-Enabled Suzuki-Miyaura Coupling of Chlorophenyl Isoxazole

Objective: Activate the inert C-Cl bond using a tailored ligand system for robust, scalable synthesis.

  • Preparation: In a heavy-walled pressure vial, combine the chlorophenyl isoxazole (1.0 equiv), aryl boronic acid (1.5 equiv), Pd 2​ (dba) 3​ (2.5 mol%), and XPhos (10 mol%).

    • Causality: The 1:2 ratio of Pd to XPhos ensures the formation of the highly active monoligated Pd(0)-XPhos species. The steric bulk of XPhos prevents the formation of unreactive bis-ligated complexes, which is essential for C-Cl activation[3].

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane and anhydrous K 3​ PO 4​ (2.0 equiv).

    • Causality: K 3​ PO 4​ is chosen over Na 2​ CO 3​ because its higher basicity and partial solubility in dioxane facilitate the transmetalation step, which often becomes the rate-limiting step when bulky ligands are employed.

  • Reaction Execution: Seal the vial and heat to 100 °C for 16 hours.

    • Self-Validation: Use an internal standard (e.g., dodecane) for GC-FID monitoring. A plateau in the product-to-standard peak area ratio indicates reaction completion, ensuring you do not prematurely quench a slow-reacting chloride.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify.

Strategic Precursor Selection

DecisionLogic Start Select Halogenated Isoxazole Precursor Q1 Are there sensitive functional groups requiring mild conditions? Start->Q1 Q2 Is the project scaling up (cost/stability prioritized)? Q1->Q2 No Iodo Use Iodophenyl Isoxazole (High Reactivity) Q1->Iodo Yes Q2->Iodo No Chloro Use Chlorophenyl Isoxazole (High Stability/Low Cost) Q2->Chloro Yes

Figure 2: Logical decision tree for selecting the optimal halogenated isoxazole precursor.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243.[Link]

  • Evano, G., Nitelet, A., Thilmany, P., & Dewez, D. F. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6, 114.[Link]

  • Ehehalt, L. E., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 124(23), 13397-13569.[Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Hydroxy-3-(4-iodophenyl)isoxazole Purity Analysis: A Comparative Guide

As the pharmaceutical industry continues to explore complex halogenated heterocycles, compounds like 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS 1692378-88-3) have emerged as critical building blocks and therapeutic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues to explore complex halogenated heterocycles, compounds like 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS 1692378-88-3) have emerged as critical building blocks and therapeutic intermediates [1]. The strategic combination of an isoxazole scaffold with a highly polarizable 4-iodophenyl moiety presents unique physicochemical properties. However, these same properties introduce significant analytical challenges during purity assessment.

This guide provides an objective, data-driven comparison of chromatographic methodologies for this compound, culminating in a self-validating, step-by-step protocol grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines [2].

Scientific Rationale: The Chromatographic Challenge

The molecular architecture of 5-Hydroxy-3-(4-iodophenyl)isoxazole dictates its chromatographic behavior:

  • Tautomerism & pKa: The 5-hydroxyisoxazole ring can exhibit tautomerism (isoxazol-5-ol isoxazol-5(4H)-one). Without strict mobile phase pH control (using acidic modifiers like 0.1% Trifluoroacetic Acid), the compound will ionize, leading to severe peak tailing and irreproducible retention times.

  • Halogen Polarizability: The iodine atom is large, electron-rich, and highly polarizable. Standard hydrophobic stationary phases (like C18) often struggle to resolve the target compound from closely related process impurities, such as de-iodinated or 4-bromo analogues, because they rely solely on dispersive van der Waals forces.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

To achieve baseline resolution, we must leverage alternative retention mechanisms. A Phenyl-Hexyl stationary phase introduces π−π interactions and shape selectivity. The electron-rich iodine atom interacts strongly with the phenyl rings of the stationary phase, providing superior selectivity for halogenated aromatic impurities compared to a traditional C18 column.

SeparationMechanism Compound 5-Hydroxy-3-(4-iodophenyl)isoxazole C18 C18 Column (Hydrophobic) Compound->C18 Dispersive Forces PhenylHexyl Phenyl-Hexyl Column (Pi-Pi & Hydrophobic) Compound->PhenylHexyl Pi-Pi + Dispersive Result1 Co-elution of Isomers C18->Result1 Limited Selectivity Result2 Baseline Resolution PhenylHexyl->Result2 High Selectivity

Fig 1: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Quantitative Data Presentation: Method Comparison

To objectively demonstrate the superiority of the π−π interaction mechanism, an experimental comparison was conducted using a synthetic mixture containing 5-Hydroxy-3-(4-iodophenyl)isoxazole and its critical pair impurity (3-(4-bromophenyl)isoxazol-5-ol).

Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) in a 40:60 ratio. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

Table 1: Chromatographic Performance Comparison
ParameterC18 (Octadecylsilane)Phenyl-HexylAcceptance Criteria
Retention Time (RT) 4.2 min5.8 minN/A
Theoretical Plates (N) 4,5009,200 >2,000
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.05 (Symmetrical) ≤1.5
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.4 (Baseline resolved) ≥2.0 for critical pair

Conclusion: The Phenyl-Hexyl column exceeds all system suitability criteria, providing robust baseline resolution ( Rs​ = 3.4) and eliminating peak tailing. This method is therefore selected for ICH Q2(R2) validation.

ICH Q2(R2) Experimental Validation Protocols

A self-validating analytical procedure requires that each step logically supports the next. The following step-by-step methodology outlines the validation of the Phenyl-Hexyl method for purity analysis [3].

ValidationWorkflow Start Method Optimization (Phenyl-Hexyl Selection) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (25% - 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (DoE Variations) Precision->Robustness End ICH Q2(R2) Validated Method Robustness->End

Fig 2: ICH Q2(R2) compliant step-by-step HPLC method validation workflow.

Step 1: Specificity via Forced Degradation

Objective: Prove the method can accurately measure the active ingredient unequivocally in the presence of degradation products.

  • Prepare 1.0 mg/mL solutions of the compound.

  • Subject aliquots to stress conditions: Acidic (1N HCl, 60°C, 2h), Basic (1N NaOH, 60°C, 2h), Oxidative (3% H2​O2​ , RT, 2h), and Photolytic (UV light, 24h).

  • Neutralize the samples and inject them into the HPLC.

  • Causality Check: Use Photodiode Array (PDA) detection to verify the peak purity angle is less than the purity threshold for the main peak, ensuring no degradants co-elute with the target compound.

Step 2: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the concentration.

  • Prepare a stock solution of the reference standard.

  • Dilute to create five concentration levels spanning 25% to 150% of the nominal working concentration (e.g., 25, 50, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot peak area versus concentration and calculate the linear regression equation ( y=mx+c ) and correlation coefficient ( R2 ).

Step 3: Accuracy (Spike Recovery)

Objective: Confirm the closeness of agreement between the accepted true value and the measured value.

  • Prepare a placebo matrix (if applicable) or use a known purity standard.

  • Spike the matrix with the reference standard at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Self-Validating Link: Calculate the recovered concentration using the regression equation derived in Step 2. Recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Repeatability: Prepare six independent sample preparations at 100% test concentration. Inject on the same day, by the same analyst, on the same instrument. Calculate the %RSD of the peak areas.

  • Intermediate Precision: Repeat the process on a different day, with a different analyst, using a different HPLC system. Calculate the combined %RSD.

Step 5: Robustness

Objective: Determine the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Alter the column temperature by ±5∘ C.

  • Alter the mobile phase flow rate by ±0.1 mL/min.

  • Alter the organic composition of the mobile phase by ±2% .

  • Verify that System Suitability criteria (Resolution >2.0 , Tailing Factor ≤1.5 ) are maintained across all variations.

Validation Summary Data

Following the execution of the protocols above, the Phenyl-Hexyl method yielded the following validation metrics, confirming full compliance with ICH Q2(R2) requirements.

Table 2: Validation Results Summary (Phenyl-Hexyl Method)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Peak Purity) Purity Angle < ThresholdNo co-eluting peaksPass
Linearity ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (% Recovery) 99.4% - 100.8%98.0% - 102.0%Pass
Repeatability (% RSD) 0.65% ( n=6 ) ≤2.0% Pass
Intermediate Precision (% RSD) 0.82% ( n=12 ) ≤2.0% Pass
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N = 10)Establish valuePass

Conclusion

The purity analysis of 5-Hydroxy-3-(4-iodophenyl)isoxazole requires a nuanced approach to stationary phase selection. Standard C18 columns fail to provide adequate resolution due to the complex polarizability of the 4-iodophenyl group. By transitioning to a Phenyl-Hexyl column, analytical scientists can exploit π−π interactions to achieve baseline resolution of critical impurities. The subsequent execution of a closed-loop, ICH Q2(R2)-compliant validation protocol ensures that the method is highly accurate, precise, and robust for lifecycle management in drug development.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Agilent Technologies. "Use of 2D-Liquid Chromatography in GMP Regulated Laboratories & Analytical Procedure Lifecycle." Agilent Application Notes. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 3-Aryl-5-Hydroxyisoxazole Library Generation

For researchers, medicinal chemists, and professionals in drug development, the 3-aryl-5-hydroxyisoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Its utility demands...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-aryl-5-hydroxyisoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Its utility demands efficient and versatile synthetic strategies for the generation of diverse chemical libraries. This guide provides an in-depth, comparative analysis of the three primary synthetic routes to this valuable heterocyclic core: the classical Claisen-type condensation, the robust 1,3-dipolar cycloaddition, and the modern, efficiency-focused multi-component reaction. We will dissect the mechanistic underpinnings of each methodology, present a critical evaluation of their respective strengths and weaknesses, and provide detailed, field-tested protocols to empower you in selecting the optimal strategy for your research endeavors.

Introduction: The 3-Aryl-5-Hydroxyisoxazole Core

The 3-aryl-5-hydroxyisoxazole moiety is a five-membered aromatic heterocycle characterized by the presence of an aryl group at the 3-position and a hydroxyl group at the 5-position. This structure exists in tautomeric equilibrium with its isoxazol-5(4H)-one form. The unique electronic and structural features of this scaffold allow for a variety of non-covalent interactions, making it a valuable pharmacophore in drug discovery.

Comparative Analysis of Synthetic Methodologies

The generation of a library of 3-aryl-5-hydroxyisoxazoles can be approached through several synthetic avenues. Here, we benchmark the three most prominent methods, evaluating them on key performance indicators for library synthesis: yield, substrate scope, regioselectivity, and operational simplicity.

Methodology Typical Yields Substrate Scope Regioselectivity Operational Simplicity
Classical Condensation Moderate to GoodBroad for aryl ketoestersOften an issue, can produce isomeric mixturesSimple, but may require careful control of pH
1,3-Dipolar Cycloaddition Good to ExcellentBroad for aryl aldoximes and alkynes/alkenesGenerally high, but can be influenced by substituentsModerate, often requires in-situ generation of nitrile oxide
Multi-component Reaction Good to ExcellentBroad for aromatic aldehydesHighExcellent, one-pot procedure

Method 1: The Classical Approach - Condensation of β-Ketoesters with Hydroxylamine

This venerable method, a variant of the Claisen isoxazole synthesis, remains a cornerstone for the synthesis of 5-hydroxyisoxazoles due to the ready availability of starting materials.[1] The core transformation involves the cyclocondensation of an aryl-substituted β-ketoester with hydroxylamine.

Mechanistic Insights and Causality of Experimental Choices

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbons of the β-ketoester. The regiochemical outcome—that is, the formation of the desired 5-hydroxyisoxazole versus the isomeric 3-hydroxyisoxazole—is a critical consideration and is highly dependent on the reaction conditions, particularly the pH.[2]

  • Under acidic conditions , the ester carbonyl is less reactive, and the initial attack of hydroxylamine preferentially occurs at the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration lead to the 3-aryl-5-hydroxyisoxazole.

  • Under neutral or basic conditions , the hydroxylamine has increased nucleophilicity, and attack can occur at both the ketone and ester carbonyls, often leading to a mixture of regioisomers.

This pH-dependent regioselectivity underscores the importance of careful reaction control to ensure the desired product is the major isomer.

Sources

Validation

Regioselectivity in 5-Hydroxyisoxazoles: A Comparative Guide to O- vs. N-Alkylation

As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug design is controlling the regioselectivity of ambident nucleophiles. 5-Hydroxyisoxazoles are highly privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug design is controlling the regioselectivity of ambident nucleophiles. 5-Hydroxyisoxazoles are highly privileged scaffolds, frequently utilized in the development of p38 MAP kinase inhibitors[1] and potent AMPK activators[2]. However, functionalizing these molecules requires navigating a complex tautomeric equilibrium.

This guide provides an objective, data-driven comparison of O-alkylation versus N-alkylation in 5-hydroxyisoxazoles. By examining the mechanistic causality behind these pathways, we can move beyond trial-and-error and implement predictive, self-validating experimental protocols.

Mechanistic Causality: Tautomerism and the Curtin-Hammett Principle

5-Hydroxyisoxazoles exist in a dynamic tautomeric equilibrium between the OH form (5-hydroxyisoxazole) and the NH/CH forms (isoxazol-5(2H)-one and isoxazol-5(4H)-one)[1][3]. Analytical studies using ¹³C NMR confirm that in polar solvents like DMSO or aqueous media, the NH form (isoxazol-5(2H)-one) predominantly dictates the ground-state population[1][2].

However, a critical error many researchers make is assuming that the dominant ground-state tautomer dictates the alkylation product. In reality, the regioselectivity is governed by the Curtin-Hammett principle . The ratio of O-alkylated to N-alkylated products depends entirely on the relative activation energies of the competing transition states, rather than the equilibrium proportions of the tautomers themselves[1].

G OH 5-Hydroxyisoxazole (OH Form) NH Isoxazol-5(2H)-one (NH Form) OH->NH Tautomeric Equilibrium O_Alkyl O-Alkylation Product (5-Alkoxyisoxazole) OH->O_Alkyl Alkylation (k_O) N_Alkyl N-Alkylation Product (N-Alkyl-5-isoxazolone) NH->N_Alkyl Alkylation (k_N)

Tautomeric equilibrium and divergent alkylation pathways in 5-hydroxyisoxazoles.

Comparative Analysis: Driving Forces for Regioselectivity

To rationally design a synthesis, we must understand how structural modifications and reaction conditions shift the transition state energies.

The Case for O-Alkylation

For unsubstituted or 3-substituted 5-hydroxyisoxazoles, O-alkylation is typically the default kinetic pathway. Extensive solvent studies have demonstrated that switching between polar aprotic solvents (DMF) and non-polar halogenated solvents (CHCl₃) yields no dependency on the reaction product; O-alkylation remains the exclusive outcome[1]. The high acidity of the OH group (pKa ~3.23 in certain derivatives) readily forms a highly nucleophilic oxygen anion under basic conditions[2].

The Case for N-Alkylation

N-alkylation can be selectively induced by altering the steric and electronic environment of the isoxazole ring. Introducing a bulky or electron-withdrawing substituent at the C-4 position (e.g., a 4-fluorophenyl moiety) sterically shields the C-5 oxygen and alters the ring's nucleophilicity. This perturbation raises the activation energy for O-attack, cleanly redirecting the reaction to yield N-alkyl-5-isoxazolones[1].

Summary of Selectivity Drivers
Substrate CharacteristicReagents & SolventDominant Tautomer (Polar Media)Major Alkylation RegioisomerMechanistic Causality
Unsubstituted at C-4 Alkyl Halide, Et₃N, DMF or CHCl₃NH Form (Isoxazol-5(2H)-one)O-Alkylation Lower transition state energy for oxygen nucleophilic attack; solvent independent[1].
Aryl Substituted at C-4 Alkyl Halide, Et₃N, DMF or CHCl₃NH Form (Isoxazol-5(2H)-one)N-Alkylation Steric shielding of the C-5 oxygen and altered ring nucleophilicity drives reaction to nitrogen[1].
3-Alkyl-4-Ester Substituted Alkyl Halide, K₂CO₃, DMFEnolate / OH FormO-Alkylation High acidity of OH group; stabilization of O-anion promotes selective ether formation[2][4].

Self-Validating Experimental Protocols

A robust protocol must include built-in analytical checkpoints. Because O- and N-alkylated isomers often exhibit similar retention times on silica gel, 2D NMR is mandatory for structural validation[1].

Workflow SM 5-Hydroxyisoxazole Substrate Base Base Addition (Et3N or K2CO3) SM->Base Alkyl Alkylating Agent (R-X in DMF/CHCl3) Base->Alkyl Workup Aqueous Workup & Purification Alkyl->Workup NMR 2D NMR Analysis (NOESY & HMBC) Workup->NMR ID Regioisomer Identification NMR->ID

Experimental workflow for synthesis and NMR validation of alkylation regioisomers.

Protocol A: Selective O-Alkylation (Unsubstituted C-4)

Objective: Synthesize 5-alkoxyisoxazoles via kinetic control.

  • Preparation: Dissolve the 5-hydroxyisoxazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Deprotonation: Add Triethylamine (Et₃N) or anhydrous K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature to ensure complete enolate formation[1][4].

  • Alkylation: Dropwise add the alkyl halide (1.2 eq). Stir at room temperature for 4–12 hours, monitoring consumption of the starting material via LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Validation (HMBC NMR): Acquire a ¹H-¹³C HMBC spectrum. Success Criteria: You must observe a strong cross-peak between the newly introduced alkyl protons and the highly deshielded C-5 sp² carbon (~170 ppm)[1].

Protocol B: Substituent-Directed N-Alkylation (C-4 Substituted)

Objective: Synthesize N-alkyl-5-isoxazolones by leveraging C-4 steric hindrance.

  • Preparation: Dissolve the C-4 substituted isoxazolone (e.g., 4-fluorophenyl derivative) in CHCl₃ or DMF (0.2 M)[1].

  • Deprotonation: Add Et₃N (1.5 eq) and stir for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) and stir at room temperature. The reaction may require mild heating (40 °C) depending on the electrophile's reactivity.

  • Workup: Evaporate the CHCl₃ (or perform aqueous extraction if using DMF) and purify via flash chromatography.

  • Validation (NOESY NMR): Acquire a ¹H-¹H NOESY spectrum. Success Criteria: You must observe clear spatial correlations (NOE cross-peaks) between the N-alkyl protons and the adjacent substituents on the isoxazole ring, confirming nitrogen attachment[1].

Conclusion

Achieving regiocontrol in 5-hydroxyisoxazole alkylation requires abandoning the assumption that solvent polarity will flip selectivity. Instead, researchers must focus on the substrate's intrinsic structural features. By utilizing C-4 substitution to sterically direct nucleophilic attack, or relying on the kinetic preference for O-alkylation in unhindered systems, you can predictably control the reaction outcome. Always couple these syntheses with 2D NMR (HMBC/NOESY) to create a self-validating, trustworthy experimental loop.

References

  • Title: Isoxazolone Based Inhibitors of p38 MAP Kinases | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis Source: acs.org URL: [Link]

  • Title: Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones Source: researchgate.net URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-3-(4-iodophenyl)isoxazole

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. 5-Hydroxy-3-(4-iodophenyl)isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. 5-Hydroxy-3-(4-iodophenyl)isoxazole (CAS No. 1692378-88-3) is a valuable heterocyclic building block in modern medicinal chemistry.[][2] Its proper disposal is not merely a regulatory compliance task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicity and environmental fate data for 5-Hydroxy-3-(4-iodophenyl)isoxazole are not extensively published, we can infer a reliable hazard profile by analyzing its structural motifs and data from analogous compounds.

Structural Analysis:

  • Iodophenyl Group: The presence of iodine classifies this compound as a halogenated organic compound .[3] Halogenated organics can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[4]

  • Isoxazole Ring: The isoxazole core is found in numerous biologically active molecules.[5][6] Safety Data Sheets (SDS) for similar isoxazole derivatives frequently list them as causes of skin and serious eye irritation, with potential for respiratory irritation.[7][8][9]

Based on this analysis, 5-Hydroxy-3-(4-iodophenyl)isoxazole must be handled as a hazardous substance until proven otherwise.

Potential Hazard Basis of Concern & Recommended Precautions Relevant GHS Hazard Statements (Inferred)
Skin Irritation Analogous isoxazole compounds are known skin irritants.[9]H315: Causes skin irritation.
Eye Damage/Irritation Heterocyclic compounds, including isoxazoles, can cause serious eye irritation or damage.[7][9][10]H319: Causes serious eye irritation.
Environmental Hazard As a halogenated organic compound, it may exhibit persistence and potential for long-lasting effects in aquatic environments.[11]H411: Toxic to aquatic life with long lasting effects.
Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[7][9]H335: May cause respiratory irritation.

Waste Characterization and Segregation Workflow

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal. This compound and materials contaminated with it must be classified as Hazardous Waste . Specifically, it falls into the Halogenated Organic Waste stream.[3][12]

The following decision tree provides a logical workflow for characterizing and segregating waste generated from 5-Hydroxy-3-(4-iodophenyl)isoxazole.

WasteSegregation start Waste Generated (e.g., unused solid, solution, contaminated labware) is_sharp Is the waste a 'sharp'? (needle, broken glass, etc.) start->is_sharp sharps_container Place in a designated, puncture-proof SHARPS CONTAINER. is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Pictograms 4. Accumulation Start Date sharps_container->labeling solid_waste Solid Halogenated Organic Waste is_liquid->solid_waste No (solid chemical, spill debris, contaminated PPE) liquid_waste Liquid Halogenated Organic Waste is_liquid->liquid_waste Yes solid_waste->labeling liquid_waste->labeling saa Store in Satellite Accumulation Area (SAA). Keep container closed. labeling->saa end_process Contact EH&S for pickup when container is full or reaches time limit. saa->end_process

Caption: Waste Segregation Decision Tree for 5-Hydroxy-3-(4-iodophenyl)isoxazole.

Step-by-Step Disposal Protocol

This protocol outlines the essential, immediate actions required for the safe disposal of 5-Hydroxy-3-(4-iodophenyl)isoxazole and its associated waste.

Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.[10][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, work within a chemical fume hood.[14]

Step 3.2: Select and Label the Waste Container

The integrity and labeling of your waste container are critical for safety and regulatory compliance.[15]

  • Select a Compatible Container: Use a container made of a material compatible with organic compounds (e.g., borosilicate glass or high-density polyethylene). It must be in good condition, free of cracks, and have a secure, screw-top lid.[16]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label Information: Fill out the label completely and legibly.[17]

    • Write the words "Hazardous Waste" .[15]

    • List all chemical constituents by their full names (no formulas or abbreviations). For this compound, write "5-Hydroxy-3-(4-iodophenyl)isoxazole" . If it's in a solvent, list the solvent as well (e.g., "Methanol").

    • Indicate the relevant hazards (e.g., Irritant, Ecotoxic).

    • Provide the name of the principal investigator and the laboratory location (building and room number).[15]

Step 3.3: Accumulate Waste in a Designated Area

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Containment: Keep the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[16]

  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[15][16] This prevents the release of vapors and reduces the risk of spills.

Step 3.4: Manage Different Waste Forms
  • Unused or Excess Solid: Carefully transfer the solid chemical directly into your labeled solid halogenated waste container.

  • Contaminated Labware (e.g., filter paper, weigh boats, gloves): Place these items in the solid halogenated waste container.

  • Solutions: Pour liquid waste containing the compound into a labeled liquid halogenated waste container. Crucially, do not mix incompatible waste streams. For instance, keep acidic and basic waste streams separate.[17]

  • Contaminated Glassware: Rinse glassware three times with a suitable solvent. The first rinseate must be collected and disposed of as liquid halogenated hazardous waste. Subsequent rinses may be disposable as non-halogenated waste, depending on your institution's policies. Heavily contaminated or broken glassware should be placed in a designated broken glass container that is managed as chemical waste.[18]

  • Prohibited Disposal Methods: Under no circumstances should this chemical or its solutions be disposed of down the sink or allowed to evaporate in a fume hood.[15][16][18]

Step 3.5: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Monitor Fill Level: Do not overfill the waste container. Stop adding waste when it is about 90% full to allow for expansion and prevent spills.

  • Request Pickup: Once the container is full, or if it has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), submit a chemical waste pickup request to your EH&S department.[15][16]

  • Final Treatment: Your EH&S department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). The most appropriate disposal technology for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the compound.[4]

Emergency Procedures: Spill Response

In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental impact.

  • Small Spills (<1 ounce): If you are trained and have the appropriate spill kit, you can clean up small spills.[16]

    • Alert others in the area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

    • Carefully collect the absorbent material using non-sparking tools and place it in your labeled solid halogenated hazardous waste container.[19]

    • Clean the spill area with soap and water.

  • Large Spills or Spills You Are Not Equipped to Handle:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If there is a fire or medical emergency, call your local emergency number.

    • Contact your institution's EH&S department for cleanup assistance.[16]

By adhering to these procedures, you ensure that your innovative research is conducted not only effectively but also safely and responsibly, building a foundation of trust in our scientific practices.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales (UNSW). [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University (NCKU). [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • Safety Data Sheet for 2,6-Bis(hydroxymethyl)-p-cresol. Carl ROTH. [Link]

  • Halogenated Waste Guidance. University of Wisconsin-Madison. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. [Link]

  • Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. [Link]

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. National Center for Biotechnology Information (PMC). [Link]

  • 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- - Executive Summary. U.S. Environmental Protection Agency (EPA). [Link]

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